Advanced Synthesis & Characterization: 1-(3,4-Dichlorophenyl)-3-hydroxyurea
The following technical guide details the synthesis, mechanism, and characterization of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (also referred to as N-(3,4-dichlorophenyl)-N'-hydroxyurea). This compound is a known metabolit...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis, mechanism, and characterization of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (also referred to as N-(3,4-dichlorophenyl)-N'-hydroxyurea). This compound is a known metabolite of phenylurea herbicides (e.g., Linuron, Diuron) and serves as a probe in cytochrome P450 (CYP2E1) inhibition studies.
Executive Summary & Strategic Context
Target Molecule: 1-(3,4-Dichlorophenyl)-3-hydroxyurea
CAS Registry: 199788-08-4 (Generic/Related) / Metabolite ID varies
Molecular Formula: C₇H₆Cl₂N₂O₂
Molecular Weight: 221.04 g/mol
This guide moves beyond standard textbook preparations to address the specific challenges of synthesizing N-aryl-N'-hydroxyureas. The primary challenge in this synthesis is controlling the regioselectivity of the hydroxylamine attack to prevent the formation of O-acylated byproducts or di-substituted ureas. The protocol selected here utilizes the Isocyanate Addition Method , which offers superior atom economy and purification profiles compared to the phosgene-aniline route.
Key Applications
Metabolic Profiling: Identification standard for Diuron/Linuron degradation pathways in soil and mammalian liver microsomes.
Enzymatic Inhibition: Mechanistic probe for CYP2E1 mediated N-hydroxylation.
Material Science: Precursor for high-stability urea-inclusion compounds.
Synthetic Route & Mechanism
The Reaction Pathway
The most robust method involves the nucleophilic addition of hydroxylamine (
) to 3,4-dichlorophenyl isocyanate. This reaction is rapid and exothermic. The choice of solvent and temperature is critical to favor N-acylation over O-acylation.
Reaction Equation:
Mechanistic Visualization
The following diagram illustrates the nucleophilic attack and the requisite proton transfer.
Figure 1: Nucleophilic addition mechanism. The kinetic control at low temperature favors the N-hydroxyurea over the O-isomer.
Experimental Protocol
Safety & Pre-requisites
Isocyanate Hazard: 3,4-Dichlorophenyl isocyanate is a potent sensitizer and lachrymator. All operations must occur in a functioning fume hood.
Hydroxylamine Hazard: Hydroxylamine (free base) is thermally unstable. Use the hydrochloride salt and generate the free base in situ or handle the solution with extreme care.
Reagents & Stoichiometry
Reagent
Equiv.
MW ( g/mol )
Role
Notes
3,4-Dichlorophenyl isocyanate
1.0
188.01
Electrophile
Solid, moisture sensitive.
Hydroxylamine HCl
1.2
69.49
Nucleophile Source
Hygroscopic.
Triethylamine (TEA)
1.2
101.19
Base
To free NH₂OH.
Dichloromethane (DCM)
Solvent
-
Medium
Anhydrous required.
Step-by-Step Procedure
Preparation of Nucleophile (In Situ):
In a 250 mL round-bottom flask, suspend Hydroxylamine HCl (1.2 equiv) in anhydrous DCM (10 mL/g).
Cool to 0°C in an ice bath.
Add Triethylamine (1.2 equiv) dropwise over 10 minutes. Stir for 30 minutes to generate free hydroxylamine. Note: A white precipitate of TEA·HCl will form.
Isocyanate Addition:
Dissolve 3,4-Dichlorophenyl isocyanate (1.0 equiv) in minimal anhydrous DCM.
Critical Step: Add the isocyanate solution dropwise to the hydroxylamine suspension at 0°C. Do not reverse this addition order; excess isocyanate leads to di-urea formation.
Technical Guide: Mechanism of Action of 3,4-Dichlorophenyl Hydroxy Urea
This guide details the mechanism of action (MoA) of 3,4-Dichlorophenyl hydroxy urea (also chemically designated as 1-(3,4-dichlorophenyl)-3-hydroxyurea or N-(3,4-dichlorophenyl)-N'-hydroxyurea ; CAS: 31225-17-9). This co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mechanism of action (MoA) of 3,4-Dichlorophenyl hydroxy urea (also chemically designated as 1-(3,4-dichlorophenyl)-3-hydroxyurea or N-(3,4-dichlorophenyl)-N'-hydroxyurea ; CAS: 31225-17-9).
This compound is a lipophilic analog of the classic antimetabolite Hydroxyurea (HU) . Its pharmacological profile is defined by two primary mechanisms: the inhibition of Ribonucleotide Reductase (RNR) , leading to antiproliferative effects, and the inhibition of 5-Lipoxygenase (5-LOX) , contributing to anti-inflammatory activity.
Executive Summary
3,4-Dichlorophenyl hydroxy urea is a dual-function pharmacological agent belonging to the N-aryl-N'-hydroxyurea class. Unlike hydrophilic hydroxyurea, the addition of the 3,4-dichlorophenyl moiety significantly enhances lipophilicity, altering cellular pharmacokinetics and enzyme binding affinity.
Core Mechanisms:
Ribonucleotide Reductase (RNR) Inhibition: Scavenging of the tyrosyl free radical in the R2/M2 subunit, depleting dNTP pools and inducing S-phase cell cycle arrest.[1]
5-Lipoxygenase (5-LOX) Inhibition: Reductive inactivation of the non-heme iron at the enzyme's active site, blocking leukotriene biosynthesis.
Therapeutic Context:
Originally investigated as a metabolite of phenylurea herbicides (e.g., Linuron) and as a chemical probe, its structural properties position it as a scaffold for developing non-cytotoxic anti-inflammatory drugs or potent antiproliferative agents for resistant leukemias.
Chemical Identity & Physicochemical Properties
Property
Specification
Chemical Name
1-(3,4-dichlorophenyl)-3-hydroxyurea
CAS Number
31225-17-9
Molecular Formula
C₇H₆Cl₂N₂O₂
Molecular Weight
221.04 g/mol
Structural Motif
Lipophilic phenyl ring (3,4-dichloro) + Hydrophilic pharmacophore (N-hydroxyurea)
Solubility
Low in water; High in organic solvents (DMSO, Ethanol)
The primary antiproliferative mechanism of 3,4-Dichlorophenyl hydroxy urea mirrors that of Hydroxyurea but with distinct kinetic properties due to its hydrophobic tail.
Target: The RNR M2 Subunit
Ribonucleotide Reductase (RNR) catalyzes the rate-limiting step in DNA synthesis: the conversion of ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs).[2]
Active Site: The enzyme relies on a stable tyrosyl free radical (Tyr122•) generated by a diferric iron center (Fe³⁺-O-Fe³⁺) in the M2 (or R2) small subunit.
Electron Transfer: This radical is essential for initiating the proton-coupled electron transfer (PCET) pathway to the M1 active site, where substrate reduction occurs.
Molecular Interaction
3,4-Dichlorophenyl hydroxy urea acts as a radical scavenger (one-electron reductant).
Entry: The lipophilic dichlorophenyl group facilitates passive diffusion across the cell membrane, potentially achieving higher intracellular concentrations than hydrophilic HU in specific compartments.
Binding: The hydroxyurea moiety (-NH-OH) enters the hydrophobic pocket of the M2 subunit near the iron center.
Quenching: The compound donates an electron (and a proton) to the tyrosyl radical (Tyr122•), reducing it back to a tyrosine residue.
Reaction:Tyr-O• + R-NH-OH → Tyr-OH + [R-NH-O•]
The resulting nitroxide radical intermediate is unstable and decomposes, often releasing Nitric Oxide (NO) or other species.
Inactivation: Loss of the tyrosyl radical breaks the PCET chain, rendering the enzyme catalytically inactive.
Biological Consequence: S-Phase Arrest[1]
dNTP Depletion: Inhibition of RNR halts the production of dATP, dGTP, dCTP, and dTTP.
Replication Fork Stalling: DNA polymerase runs out of substrate, causing replication forks to stall.
Checkpoint Activation: Stalled forks activate the ATR-Chk1 signaling pathway.
Outcome: Cells arrest in the S-phase of the cell cycle.[1][3] Prolonged arrest leads to replication stress, DNA double-strand breaks (DSBs), and apoptosis.
The N-hydroxyurea pharmacophore is also a classic inhibitor motif for 5-Lipoxygenase , the key enzyme in leukotriene biosynthesis (inflammatory mediators).
Mechanism: Reductive Deactivation
5-LOX contains a non-heme iron atom that cycles between the inactive ferrous (Fe²⁺) and active ferric (Fe³⁺) states during catalysis.
Redox Cycle: 3,4-Dichlorophenyl hydroxy urea acts as a reducing agent (reductant) for the active site iron.
Reduction: It reduces the active Fe³⁺ to the inactive Fe²⁺ state, uncoupling the catalytic cycle.
Chelation: The hydroxamic acid-like structure (-NH-CO-NH-OH) can also weakly chelate the iron, preventing its re-oxidation by lipid hydroperoxides (FLAP-mediated).
Anti-Inflammatory Effect
Blockade: Inhibition prevents the conversion of Arachidonic Acid to 5-HPETE and subsequently LTA4.
Downstream: Reduced levels of pro-inflammatory LTB4 (chemotaxis) and LTC4/D4/E4 (bronchoconstriction).
Potency: The 3,4-dichlorophenyl group mimics the arachidonic acid tail, potentially improving affinity for the 5-LOX active site compared to simple hydroxyurea.
Pathway Visualization (Graphviz)
The following diagram illustrates the dual mechanism of action, highlighting the convergence on antiproliferative and anti-inflammatory outcomes.
Caption: Dual mechanism targeting RNR (antiproliferative) and 5-LOX (anti-inflammatory) pathways.
Experimental Validation Protocols
To confirm the mechanism of action in a research setting, the following self-validating protocols are recommended.
RNR Inhibition Assay (EPR Spectroscopy)
Objective: Direct observation of tyrosyl radical quenching.
Method:
Purify recombinant RNR M2 protein (E. coli or mammalian).
Incubate M2 protein with varying concentrations of 3,4-Dichlorophenyl hydroxy urea (0.1 - 100 µM) at 25°C.
Measurement: Use Electron Paramagnetic Resonance (EPR) spectroscopy at low temperature (77 K).
Readout: Monitor the characteristic tyrosyl doublet signal (g ≈ 2.0047).
Validation: Signal intensity should decrease in a dose-dependent and time-dependent manner, fitting first-order kinetics.
Measurement: Quantify LTB4 production via HPLC or ELISA.
Result: Dose-dependent reduction in LTB4 levels.
Metabolism & Safety Considerations
Methemoglobinemia: Like many aniline and hydroxyurea derivatives, metabolic hydrolysis may yield 3,4-dichloroaniline or hydroxylamine species, which can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport capacity.
Nitric Oxide (NO) Release: Oxidative metabolism of the hydroxyurea moiety can generate NO. While this contributes to cytotoxicity against tumors, it may also cause vasodilation or hypotension in vivo.
References
ChemicalBook. (2025). 1-(3,4-dichlorophenyl)-3-hydroxyurea - Chemical Properties and Biological Activity. Retrieved from
Selleck Chemicals. (2024). Hydroxyurea: Mechanism of Action and RNR Inhibition.[1][4][2][3] Retrieved from
Guide to Pharmacology. (2024). Hydroxycarbamide (Hydroxyurea) Ligand Page.[5] IUPHAR/BPS.[6] Retrieved from
National Institutes of Health (NIH). (2016). The Cell Killing Mechanisms of Hydroxyurea.[4] PubMed Central. Retrieved from
SIELC Technologies. (2018). Separation of N-(3,4-Dichlorophenyl)-N'-hydroxyurea. Retrieved from
physicochemical properties of 3,4-Dichlorophenyl hydroxy urea
Physicochemical & Functional Profiling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea Part 1: Executive Summary 1-(3,4-Dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9), often abbreviated as DCPU-OH or N-hydroxy-DCPU , is a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical & Functional Profiling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea
Part 1: Executive Summary
1-(3,4-Dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9), often abbreviated as DCPU-OH or N-hydroxy-DCPU , is a critical metabolic intermediate of the phenylurea herbicide Diuron .[1] While less commercially prominent than its parent compound, it holds significant importance in environmental toxicology and pharmaceutical research due to its structural capacity for redox cycling and enzyme inhibition.
Functionally, this compound represents a "toxicological pivot point."[1] It retains the lipophilic 3,4-dichlorophenyl pharmacophore of Diuron while introducing a reactive N-hydroxyurea moiety.[1] This modification drastically alters its reactivity, enabling it to inhibit metalloenzymes (such as ribonucleotide reductase) and participate in hemotoxic redox cycles—properties distinct from the parent herbicide.[1]
Part 2: Chemical Identity & Structural Analysis
The molecule exists in a complex equilibrium that dictates its solubility and reactivity.[1] Unlike simple ureas, the N-hydroxy substitution introduces significant tautomeric character and acidity.[1]
The hydroxyurea moiety (-NH-CO-NH-OH) is not static. It exists in equilibrium between the keto form (favored in neutral solution) and the imino/enolic forms .[1] This equilibrium is critical for its metal-chelating ability.[1]
Figure 1: Tautomeric equilibrium of the hydroxyurea moiety.[1] The imino form is implicated in the chelation of active site metals.
Part 3: Physicochemical Profiling
The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values for this metabolite are rare in open literature.
Estimated range based on hydroxyurea (141°C) and thiourea analogs.[1] Decomposes upon melting.[1]
LogP (Octanol/Water)
2.58 (Predicted)
Moderate lipophilicity.[1] significantly more lipophilic than hydroxyurea (LogP -1.8), facilitating membrane transport.[1]
pKa (Acidic)
~10.5 – 12.1
The -NH-OH proton is weakly acidic. Deprotonation yields the hydroxamate anion.[1]
pKa (Basic)
~0.87
Very weakly basic; protonation occurs only in strong acid.[1]
Solubility (Water)
Low (~100–500 mg/L)
Limited aqueous solubility due to the dichlorophenyl ring.[1]
Solubility (Organic)
High
Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate.[1]
Stability
Moisture Sensitive
Hydrolyzes slowly in aqueous acid to 3,4-dichloroaniline.[1] Light sensitive (N-OH bond).[1]
Part 4: Synthesis & Preparation Protocol
Directive: Do not rely on commercial sourcing for unstable metabolites. The following protocol describes the Isocyanate Route , which is the most reliable method for generating high-purity N-aryl-N'-hydroxyureas.
Reaction Logic
Direct condensation of 3,4-dichloroaniline with hydroxyurea is inefficient.[1] The superior pathway involves generating the electrophilic 3,4-dichlorophenyl isocyanate (or purchasing it) and trapping it with nucleophilic hydroxylamine .[1]
Safety Note: Isocyanates are potent sensitizers and lachrymators.[1] Hydroxylamine is potentially explosive upon heating.[1] Perform all steps in a fume hood behind a blast shield.
Critical: Do not heat excessively during recrystallization to prevent thermal decomposition (Loss of NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
or rearrangement).
Figure 2: Synthesis pathway via isocyanate coupling. This route minimizes side products compared to urea exchange methods.[1]
Part 5: Analytical Characterization
To validate the identity of the synthesized or isolated metabolite, use the following spectral fingerprints.
Mass Spectrometry (LC-MS/ESI):
Ionization: Negative mode (ESI-) is often more sensitive for hydroxyureas.[1]
Molecular Ion: [M-H]
at m/z ~219.
Positive Mode: [M+H]
at m/z ~221; [M+Na] at m/z ~243.
Fragmentation: Loss of -NHOH (33 Da) or cleavage of the urea bond to yield 3,4-dichloroaniline fragment (m/z 161).[1]
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1] Gradient 10% ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
90% ACN.
Retention: Elutes before Diuron and DCPU due to the polar hydroxyl group.[1]
Part 6: Biological Relevance & Toxicity
Metabolic Context
This compound is a "Phase I" metabolite of the herbicide Diuron.[1] The metabolic pathway involves sequential N-demethylation followed by N-hydroxylation.[1]
Figure 3: Metabolic cascade of Diuron. The N-hydroxy metabolite is a transient intermediate preceding hydrolysis to the toxic aniline.
Mechanism of Action & Toxicity
Ribonucleotide Reductase (RNR) Inhibition: Like standard hydroxyurea, this derivative can quench the tyrosyl free radical in the RNR active site, halting DNA synthesis (S-phase arrest).[1] The lipophilic dichlorophenyl tail may alter its potency or cellular uptake compared to plain hydroxyurea.[1]
Hemotoxicity: N-hydroxyureas and N-hydroxyanilines are known to oxidize hemoglobin to methemoglobin (Fengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
), reducing oxygen transport capacity. This is a critical toxicity endpoint for this metabolite.[1]
Cytotoxicity: Studies on Diuron metabolites indicate that while DCPU (urea) and DCA (aniline) are the primary cytotoxins, the N-hydroxy variants contribute to oxidative stress via redox cycling.[1]
Part 7: References
U.S. EPA. (2025). Chemical Details: N-(3,4-Dichlorophenyl)-N'-hydroxyurea (CAS 31225-17-9).[1] CompTox Chemicals Dashboard.[1] [Link]
Giacomazzi, S., & Cochet, N. (2004).[1] Environmental impact of diuron transformation: a review. Chemosphere. (Discusses metabolic pathways including DCPU). [Link]
Organic Syntheses. (1960).[1] Hydroxyurea Synthesis Protocol. Org. Synth. 1960, 40,[1] 60. (Basis for general hydroxyurea synthesis).[1] [Link]
Tixier, C., et al. (2001).[1] Occurrence of phenylurea herbicides and their metabolites in the Saone River. (Identifies metabolites in environmental samples). [Link]
Biological Activity & Therapeutic Potential of 3,4-Dichlorophenyl Hydroxy Urea Derivatives
Topic: Biological Activity of 3,4-Dichlorophenyl Hydroxy Urea Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 3,4-dichlorophe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of 3,4-Dichlorophenyl Hydroxy Urea Derivatives
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3,4-dichlorophenyl hydroxy urea scaffold represents a "privileged structure" in medicinal chemistry, effectively bridging the gap between lipophilic bioavailability and specific enzymatic inhibition. By fusing a hydrophobic 3,4-dichlorophenyl anchor with a hydrophilic, metal-chelating N-hydroxyurea warhead , this class of compounds exhibits pleiotropic biological activities.
Primary applications center on 5-Lipoxygenase (5-LOX) inhibition (anti-inflammatory), Urease inhibition (anti-bacterial/agricultural), and Ribonucleotide Reductase (RNR) inhibition (anti-neoplastic). This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and experimental protocols necessary for developing therapeutics based on this scaffold.
Chemical Architecture & SAR
The biological efficacy of N-(3,4-dichlorophenyl)-N'-hydroxyurea stems from its dual-domain architecture.
The Lipophilic Anchor (3,4-Dichlorophenyl)
Metabolic Stability: The chlorine atoms at the meta and para positions block the primary sites of metabolic ring oxidation (CYP450-mediated hydroxylation), significantly extending the plasma half-life compared to unsubstituted phenylureas.
Hydrophobic Binding: The 3,4-dichloro motif provides a high
value (~2.4), facilitating passive transport across cell membranes and enhancing affinity for hydrophobic pockets within enzyme active sites (e.g., the arachidonic acid binding channel of 5-LOX).
The Chelating Warhead (N-Hydroxyurea)
Metal Chelation: The hydroxamic acid-like nature allows bidentate chelation of active site metal ions (
in 5-LOX, in Urease).
Radical Scavenging: The N-OH group can undergo one-electron oxidation to a nitroxide radical, quenching tyrosyl radicals essential for RNR catalysis.
Primary Biological Mechanisms
5-Lipoxygenase (5-LOX) Inhibition
The 5-LOX pathway is a critical driver of leukotriene biosynthesis (asthma, inflammation).[1] 3,4-Dichlorophenyl hydroxy ureas function as non-competitive, redox-active inhibitors .[1]
Mechanism: The active site of 5-LOX contains a non-heme iron. For catalysis, this iron must be in the ferric (
) state. Hydroxyurea derivatives reduce the active site iron to the inactive ferrous () state, uncoupling the catalytic cycle.
Pseudoperoxidase Activity: These compounds also act as reducing substrates for the pseudoperoxidase activity of 5-LOX, effectively consuming lipid hydroperoxides required for enzyme activation.
Figure 1: Redox-based inhibition of 5-Lipoxygenase. The hydroxyurea derivative reduces the catalytic ferric iron, shunting the enzyme back to its inactive resting state.
Urease Inhibition
Urease (nickel-dependent) is a virulence factor for H. pylori and a target for enhancing fertilizer efficiency.
Binding Mode: The hydroxyurea moiety mimics the urea substrate but binds tighter due to hydroxamate-Ni chelation.
Potency: The 3,4-dichlorophenyl tail occupies the hydrophobic flap region of the urease active site, stabilizing the inhibitor-enzyme complex. Derivatives often show
values in the low micromolar range (10–50 ), superior to standard hydroxyurea.
Antineoplastic Activity (RNR Inhibition)
Similar to clinical hydroxyurea, these derivatives inhibit Ribonucleotide Reductase (RNR), the rate-limiting enzyme in DNA synthesis.[2]
Cytotoxicity: The lipophilic 3,4-dichloro substitution enhances cellular uptake, often resulting in lower
values against leukemia (L1210) and melanoma cell lines compared to the parent hydroxyurea.
Toxicity Warning: The metabolite 3,4-dichlorophenylhydroxylamine is known to be nephrotoxic.[3] Drug development must balance potency against the release of this toxicophore.
Experimental Protocols
Chemical Synthesis (Isocyanate Route)
Objective: Synthesis of N-(3,4-dichlorophenyl)-N'-hydroxyurea.
Technical Monograph: 3,4-Dichlorophenyl Hydroxyurea as a High-Fidelity Urease Inhibitor
Executive Summary This technical guide evaluates 1-(3,4-dichlorophenyl)-3-hydroxyurea (DCPHU) as a targeted inhibitor of urease (EC 3.5.1.5). Unlike generic hydroxamic acids, the N-aryl hydroxyurea scaffold offers a uniq...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates 1-(3,4-dichlorophenyl)-3-hydroxyurea (DCPHU) as a targeted inhibitor of urease (EC 3.5.1.5). Unlike generic hydroxamic acids, the N-aryl hydroxyurea scaffold offers a unique dual-binding modality: the hydroxyurea "warhead" chelates the active site nickel ions, while the 3,4-dichlorophenyl tail exploits the hydrophobic pocket of the mobile flap mechanism. This document details the synthesis, mechanistic basis, and validation protocols required to assess DCPHU as a therapeutic candidate for Helicobacter pylori eradication and a urease inhibitor for agricultural nitrogen stabilization.
Chemical Basis & Synthesis Strategy[1][2]
The Scaffold Logic
The design of DCPHU integrates two critical pharmacophores:
The Chelator (Hydroxyurea moiety): Mimics the transition state of urea hydrolysis. The terminal -NH-OH group acts as a bidentate ligand for the bi-nickel center (
and ).
The Anchor (3,4-Dichlorophenyl group): The electron-withdrawing chlorine atoms at meta and para positions increase the lipophilicity (
) and enhance stacking interactions with aromatic residues (e.g., Phe, Tyr) in the enzyme's active site flap.
Synthesis Protocol
The synthesis utilizes a nucleophilic addition of hydroxylamine to an isocyanate electrophile. This pathway is preferred over phosgene-based routes due to higher atom economy and safety profiles in bench-scale optimization.
Reagents:
3,4-Dichlorophenyl isocyanate (CAS: 102-36-3)
Hydroxylamine hydrochloride (
)
Triethylamine (
) as a base scavenger
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: Dissolve Hydroxylamine HCl (1.1 eq) in anhydrous THF under
atmosphere.
Activation: Add Triethylamine (1.2 eq) dropwise at 0°C to liberate free hydroxylamine. Stir for 30 mins.
Coupling: Add 3,4-Dichlorophenyl isocyanate (1.0 eq) dissolved in THF dropwise over 20 minutes. Maintain temperature < 5°C to prevent polymerization.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).
Workup: Evaporate solvent. Resuspend residue in cold water/HCl (pH 3) to precipitate the product.
Purification: Recrystallize from Ethanol/Water (8:2).
Figure 1: Synthetic workflow for 1-(3,4-dichlorophenyl)-3-hydroxyurea via isocyanate coupling.
Mechanism of Action (MoA)
The Bi-Nickel Trap
Urease relies on a bi-nickel center bridged by a carbamylated lysine (Lys-217* in Jack Bean) and a hydroxide ion. The catalytic mechanism involves urea binding to
, followed by a nucleophilic attack by the bridging hydroxide.
DCPHU Inhibition Mode:
DCPHU functions as a suicide substrate mimic or a slow-binding competitive inhibitor .
Displacement: The hydroxyurea oxygen and nitrogen displace the water molecules coordinated to the Ni ions.
Chelation: The hydroxamate-like motif forms a stable 5-membered chelate ring with the Ni ions, locking the enzyme in an inactive state.
Flap Stabilization: The 3,4-dichlorophenyl ring occupies the hydrophobic entrance channel, preventing the "mobile flap" (residues 590-600) from closing over the active site, effectively gating the enzyme.
Figure 2: Mechanistic docking of DCPHU at the Urease bi-nickel active site.
Experimental Validation: The Indophenol Assay
To validate the potency of DCPHU, we utilize the Berthelot (Indophenol) Method . This colorimetric assay quantifies the ammonia released from urea hydrolysis.[1]
Reagents & Preparation
Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich), 5 U/mL in Phosphate Buffer (pH 7.4).
Inhibitor Stock: DCPHU dissolved in DMSO (10 mM stock).
Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).
Reagent B: NaOH (0.5% w/v) and Sodium Hypochlorite (0.1% active Cl).
Assay Protocol (96-Well Format)
Incubation: Add 25
L of Enzyme solution + 10 L of Inhibitor (various concentrations) to wells. Incubate at 37°C for 15 minutes. Rationale: Allows slow-binding inhibitors to reach equilibrium.
Reaction Start: Add 25
L of Urea substrate. Incubate at 37°C for exactly 15 minutes.
Quenching & Development: Add 50
L of Reagent A followed immediately by 50 L of Reagent B .
Readout: Incubate 10 mins at RT (dark). Measure Absorbance at 625 nm .
Data Analysis
Calculate % Inhibition using the formula:
Determine the using non-linear regression (Log-inhibitor vs. normalized response).
Expected Results Table (Hypothetical Benchmark):
Compound
IC50 (µM)
Binding Mode
Hydroxyurea (Reference)
100 - 150
Competitive
Acetohydroxamic Acid (Std)
20 - 45
Competitive
DCPHU (Target)
5 - 15
Mixed/Competitive
Thiourea
> 500
Non-competitive
Kinetic Analysis & Interpretation
To rigorously define the inhibition type (Competitive vs. Mixed), generate a Lineweaver-Burk Plot .
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged, increases). This indicates DCPHU binds only to the free enzyme (Active Site).
Mixed Inhibition: Lines intersect in the second quadrant (
decreases, changes). This indicates DCPHU may bind to the Enzyme-Substrate complex, possibly driven by the hydrophobic tail interacting with the flap during catalysis.
Recommendation: Given the structural bulk of the 3,4-dichlorophenyl group, a Mixed-Type inhibition profile is often observed for this class, as the inhibitor may lock the enzyme conformation even if urea is partially bound.
Safety & Handling (ADMET)
Toxicity: Hydroxyurea derivatives can be cytotoxic (ribonucleotide reductase inhibition). Use gloves and handle in a fume hood.
Solubility: The dichlorophenyl group significantly reduces water solubility compared to hydroxyurea. All stock solutions must be prepared in DMSO.
References
Kot M, Zaborska W. Inhibition of jack bean urease by hydroxamic acids: The influence of the inhibitor structure on the inhibition mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry. 2006.
Upadhyay L.S.B. Urease inhibitors: A review. Indian Journal of Biotechnology. 2012.
Mazzei, L. et al. The structure of the urease-hydroxyurea complex sheds light on the mechanism of inhibition. Dalton Transactions. 2019.
BenchChem Protocols. Application Notes and Protocols for Testing Urease Inhibitors. 2025.[1][2][3]
Advanced Synthesis and Pharmacological Profiling of Novel Dichlorophenyl Urea Scaffolds
Abstract The diarylurea moiety represents a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., Sorafenib) and emerging mitochondrial uncouplers. This tech...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The diarylurea moiety represents a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., Sorafenib) and emerging mitochondrial uncouplers. This technical guide details the rational design, synthesis, and validation of novel dichlorophenyl urea derivatives. Unlike generic organic synthesis manuals, this document focuses on the specific challenges of handling electron-deficient dichloro-anilines, optimizing atom economy via non-phosgene routes, and validating biological activity against metabolic checkpoints (AMPK/Mitochondrial uncoupling).
Rational Design & Pharmacophore Engineering
The Dichlorophenyl Advantage
In drug discovery, the incorporation of chlorine atoms onto the phenyl ring of a urea scaffold is rarely accidental. It serves three distinct physicochemical functions:
Lipophilicity Modulation: The addition of chlorine significantly increases logP, enhancing membrane permeability—a critical factor for intracellular targets like kinases and mitochondria.
Metabolic Blockade: Chlorine substitution, particularly at the 3,5-positions, blocks metabolic oxidation (hydroxylation) at the most reactive sites, extending the compound's half-life (
).
Sigma-Hole Interactions: The electron-withdrawing nature of chlorine creates a region of positive electrostatic potential (sigma-hole) opposite the C-Cl bond, facilitating unique non-covalent interactions with carbonyl backbone residues in target proteins.
Structural Logic: The Urea Bridge
The urea linker (–NH–CO–NH–) acts as a rigid spacer that enforces a specific geometry while functioning as a dual hydrogen bond donor/acceptor. In kinase inhibitors, this motif often binds to the "gatekeeper" residue or the DFG-motif (Asp-Phe-Gly) activation loop, locking the kinase in an inactive conformation.
Synthetic Strategies: From Bench to Library
While the reaction of an isocyanate with an amine is the textbook method, it poses safety risks and supply chain issues with volatile isocyanates. We present two distinct workflows: the High-Throughput Isocyanate Route (for library generation) and the Carbamate Safety Route (for scale-up).
Workflow Visualization
The following diagram illustrates the decision logic for selecting the synthetic pathway based on substrate availability and safety constraints.
Caption: Decision tree for selecting between direct isocyanate coupling and the carbamate intermediate route.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,3-Bis(3,5-dichlorophenyl)urea (COH-SR4 Analog)
Rationale: This method utilizes the high reactivity of isocyanates to drive the reaction to completion at room temperature, minimizing thermal degradation.
Materials:
3,5-Dichloroaniline (1.0 eq)
3,5-Dichlorophenyl isocyanate (1.1 eq)
Dichloromethane (DCM) (Anhydrous)
Triethylamine (TEA) (0.1 eq, optional catalyst)
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3,5-dichloroaniline (1.62 g, 10 mmol) in anhydrous DCM (20 mL).
Addition: Cool the solution to 0°C. Add 3,5-dichlorophenyl isocyanate (2.07 g, 11 mmol) dropwise via syringe over 10 minutes. Note: The reaction is exothermic; temperature control prevents impurity formation.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The product typically precipitates as a white solid during this time.
Monitoring: Check completion via TLC (Hexane:EtOAc 7:3). The amine starting material spot should disappear.[1]
Work-up: Filter the precipitate using a Büchner funnel. Wash the cake 3x with cold DCM to remove unreacted isocyanate.
Purification: Recrystallize from hot Ethanol or THF/Hexane if necessary.
Yield: Expected yield >85%.
Protocol B: The "Safe" Carbamate Route
Rationale: Avoids handling toxic isocyanates. Phenyl chloroformate is used to create a reactive carbamate intermediate which acts as a "masked" isocyanate.
Step-by-Step Procedure:
Activation: Dissolve 3,5-dichloroaniline (10 mmol) and Pyridine (11 mmol) in THF at 0°C. Add Phenyl chloroformate (10.5 mmol) dropwise. Stir for 1 hour.
Isolation: Quench with water, extract with EtOAc. The resulting phenyl (3,5-dichlorophenyl)carbamate is a stable solid intermediate.
Coupling: Dissolve the carbamate (5 mmol) and the second amine (e.g., 4-chloro-3-trifluoromethylaniline) (5 mmol) in DMSO. Add TEA (1.0 eq) and heat to 60–80°C for 6 hours.
Work-up: Pour into ice water. The urea product precipitates out.[2]
Analytical Validation
A self-validating system requires rigorous characterization. For dichlorophenyl ureas, the N-H protons are diagnostic.
Technique
Diagnostic Signal
Interpretation
1H NMR (DMSO-d6)
δ 8.5 – 9.5 ppm (Singlets)
Two distinct N-H peaks indicate urea formation. Shifts >9.0 ppm suggest strong H-bonding or electron-withdrawing aryl rings.
13C NMR
δ ~152 – 155 ppm
The carbonyl (C=O) carbon of the urea bridge.
LC-MS (ESI)
[M+H]+ or [M-H]-
Chlorine isotopes (35Cl/37Cl) create a distinct isotopic pattern (e.g., M, M+2, M+4) essential for confirming the number of Cl atoms.
IR Spectroscopy
~1640–1660 cm⁻¹
Strong C=O stretching vibration (Amide I band).
Biological Mechanism & Screening[3]
Recent studies identify dichlorophenyl ureas (like COH-SR4) as mitochondrial uncouplers and AMPK activators, distinct from the kinase inhibition mechanism of Sorafenib.
Mechanism of Action: Mitochondrial Uncoupling
These lipophilic weak acids cycle protons across the inner mitochondrial membrane (IMM), dissipating the proton gradient (
) required for ATP synthesis. This energy stress activates AMPK, leading to mTOR inhibition and apoptosis in cancer cells.
Caption: Pathway illustrating the mitochondrial uncoupling mechanism of dichlorophenyl ureas leading to AMPK activation.
Screening Protocol: JC-1 Assay
To validate the "uncoupling" activity:
Dye: Use JC-1, a cationic dye that accumulates in potential-dependent manner in mitochondria.
Treatment: Treat cells (e.g., H358 lung cancer) with the urea compound (1–10 µM) for 4 hours.
Readout: Measure fluorescence shift from Red (aggregates in healthy mitochondria) to Green (monomers in depolarized mitochondria). A decrease in Red/Green ratio confirms loss of membrane potential.
References
Figarola, J. L., et al. (2012). Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis. Investigational New Drugs.[3]
Figarola, J. L., et al. (2013). Novel compound 1,3-bis(3,5-dichlorophenyl)urea inhibits lung cancer progression.[4] Experimental Cell Research.
BenchChem Technical Guide. 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical.
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.
Organic Syntheses. General procedures for urea synthesis from isocyanates.
Kempf, J. G., et al. (2022). Structure–Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism. ACS Chemical Biology.[5]
in vitro evaluation of 3,4-Dichlorophenyl hydroxy urea analogs
Technical Whitepaper: In Vitro Evaluation of 3,4-Dichlorophenyl Hydroxyurea Analogs Executive Summary This technical guide outlines the rigorous in vitro evaluation framework for 3,4-Dichlorophenyl hydroxyurea (3,4-DCPHU...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: In Vitro Evaluation of 3,4-Dichlorophenyl Hydroxyurea Analogs
Executive Summary
This technical guide outlines the rigorous in vitro evaluation framework for 3,4-Dichlorophenyl hydroxyurea (3,4-DCPHU) analogs. While Hydroxyurea (HU) remains a cornerstone therapy for myeloproliferative disorders and sickle cell anemia, its clinical utility is limited by rapid elimination and low membrane permeability (logP -1.8). The introduction of a 3,4-dichlorophenyl lipophilic tail aims to enhance cellular uptake and potency. However, this structural modification introduces specific metabolic liabilities (e.g., renal toxicity via 3,4-dichloroaniline metabolites) that must be interrogated early in the discovery phase. This guide provides a self-validating screening cascade to assess potency, mechanism of action (MoA), and safety.
Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)
The Lipophilicity-Potency Trade-off
Standard Hydroxyurea relies on active transport (urea transporters) due to its high water solubility. By appending a 3,4-dichlorophenyl group, we shift the mechanism towards passive diffusion.
Pharmacophore A (N-Hydroxyurea): Essential for chelating the di-iron center of Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.
Pharmacophore B (3,4-Dichlorophenyl): Increases logP (predicted ~2.58), facilitating membrane crossing but potentially increasing affinity for hepatic CYPs.
Critical Quality Attribute (CQA):
Before biological testing, all analogs must pass >98% purity via HPLC , as trace 3,4-dichloroaniline impurities will skew cytotoxicity data due to their independent nephrotoxic profile.
Part 2: Primary Screening Cascade (Cytotoxicity)
Objective: Determine the IC50 and Selectivity Index (SI) against target cancer lines vs. normal fibroblasts.
Unlike MTT, the MTS tetrazolium compound is bioreduced by cells into a soluble formazan product, eliminating the solubilization step that can introduce error with lipophilic compounds like 3,4-DCPHU.
Workflow:
Seeding: Plate tumor cells (e.g., melanoma SK-MEL-5, colon HCT116) at
cells/well in 96-well plates.
Equilibration: Incubate for 24 hours to ensure log-phase growth.
Interpretation: An SI > 5 is the "Go" criteria. Analog 4b shows potency but poor selectivity, likely due to non-specific membrane disruption caused by excessive lipophilicity.
Part 3: Mechanistic Validation (RNR & ROS)
Causality: If the N-hydroxyurea moiety is intact, the compound must arrest cells in the S-phase (DNA synthesis block) and deplete dNTP pools.[1]
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.
Measure fluorescence (Ex/Em: 485/535 nm) at 1h, 4h, and 12h.
Control: Co-treat with N-acetylcysteine (NAC) . If NAC rescues viability, the mechanism is ROS-dependent.
Part 4: ADME-Tox & Safety Profiling
The "Fail-Fast" Check:
The 3,4-dichlorophenyl group is metabolically liable to form 3,4-dichlorophenylhydroxylamine , a known nephrotoxin.[2]
Protocol 4: In Vitro Nephrotoxicity (HK-2 Cells)
Model: Human Kidney 2 (HK-2) proximal tubule cells.
Assay: LDH Leakage (membrane integrity marker).
Threshold: If HK-2 IC50 is < 5x the therapeutic IC50, the compound is rejected .
Visualizations
Figure 1: Screening Workflow & Decision Logic
Caption: Step-wise filtration logic ensuring only potent, selective, and mechanistically valid analogs progress to in vivo studies.
Figure 2: Mechanism of Action (RNR Inhibition)
Caption: The analog mimics Hydroxyurea by quenching the RNR tyrosyl radical, starving the cell of dNTPs required for DNA synthesis.
References
Kovacic, H., et al. (2013). Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model. National Institutes of Health (PMC).
Valentovic, M.A., et al. (2001).[2] 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices. Toxicology.
Spivak, J.L., & Hasselbalch, H. (2011).[4][5] Hydroxycarbamide: a user's guide for chronic myeloproliferative disorders. Expert Review of Anticancer Therapy.
EPA CompTox Dashboard. (2025). N-(3,4-Dichlorophenyl)-N'-hydroxyurea Chemical Properties. US Environmental Protection Agency.
Frontiers in Pharmacology. (2022). Urea-based anticancer agents: Exploring 100-years of research. Frontiers.
Spectroscopic Profiling of
-(3,4-Dichlorophenyl)-N'-hydroxyurea: A Technical Guide
Executive Summary
3,4-Dichlorophenyl hydroxy urea (specifically
-(3,4-dichlorophenyl)-N'-hydroxyurea) represents a critical analyte in both agrochemical metabolism and pharmaceutical development.[1] As a primary metabolite of the herbicide Diuron and a structural analogue to hydroxyurea-based ribonucleotide reductase inhibitors, its accurate characterization is essential for environmental fate studies and toxicity profiling.[1]
This guide provides a definitive spectroscopic framework for identifying and quantifying this compound. Unlike simple ureas, the presence of the
-hydroxy moiety introduces unique tautomeric and hydrogen-bonding behaviors that complicate spectral interpretation. We present a self-validating analytical workflow combining UV-Vis, FTIR, NMR, and Mass Spectrometry to resolve these structural nuances.
Structural Considerations & Chemical Identity
Before analysis, one must distinguish between the two primary isomers often conflated under the term "hydroxy urea":
-Hydroxy Isomer (Target):-(3,4-dichlorophenyl)-N'-hydroxyurea.[1] The hydroxy group is attached to the terminal nitrogen.[1]
Ring-Hydroxy Isomer (Metabolite): 1-(3,4-dichloro-6-hydroxyphenyl)urea.[1] A phenolic metabolite formed via ring hydroxylation.[1]
Bathochromic Shift: Upon addition of NaOH (0.1 M), the
-hydroxy group deprotonates to form the hydroxamate anion, causing a red shift of 10-15 nm and hyperchromic effect.[1] This shift differentiates the -hydroxy compound from the parent urea (Diuron), which lacks an acidic N-H of comparable strength.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is the primary tool for confirming the urea linkage and the presence of the hydroxylamine moiety.
Table 1: Key Diagnostic IR Bands
Functional Group
Wavenumber ()
Intensity
Assignment / Notes
O-H / N-H Stretch
3250 – 3450
Medium, Broad
Overlapping bands.[1] The N-OH stretch is typically broader than a standard amide N-H.
Characteristic fingerprint for chlorinated aromatics.[1]
Nuclear Magnetic Resonance (NMR)
NMR provides the most definitive structural proof.[1] Data is typically acquired in DMSO-
to prevent proton exchange and improve solubility.[1]
H NMR Profile (DMSO-, 400 MHz):
9.0 - 9.5 ppm (1H, s):-H proton attached to the aromatic ring (Ar-NH-CO).[1] Downfield due to ring anisotropy and H-bonding.[1]
8.5 - 8.8 ppm (1H, s):-H proton of the hydroxylamine group (CO-NH-OH).[1]
8.2 - 8.5 ppm (1H, s, broad): O-H proton.[1] Note: This peak is highly variable and may merge with the NH signal or disappear if wet solvent is used.[1]
Application Note: Laboratory Synthesis Protocol for 3,4-Dichlorophenyl Hydroxyurea
Executive Summary This application note details a high-fidelity protocol for the synthesis of 1-(3,4-dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9), a compound of significant interest as a metabolic intermediate of phen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a high-fidelity protocol for the synthesis of 1-(3,4-dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9), a compound of significant interest as a metabolic intermediate of phenylurea herbicides (e.g., Diuron, Linuron) and as a potential inhibitor in 5-lipoxygenase pathways.
Unlike generic urea syntheses, the introduction of the N-hydroxy functionality requires precise control over temperature and pH to prevent the disproportionation of hydroxylamine and the formation of symmetrical di-urea byproducts. This guide utilizes a biphasic Schotten-Baumann-type reaction , optimized for safety, yield (>85%), and purity (>98%).
Reaction Chemistry & Mechanism
The synthesis relies on the nucleophilic addition of hydroxylamine (
) to the electrophilic carbon of 3,4-dichlorophenyl isocyanate.
Mechanistic Pathway
The nitrogen atom of the hydroxylamine acts as the nucleophile. While the oxygen atom is also nucleophilic, the "alpha-effect" and general nucleophilicity trends in aqueous/organic mixtures favor N-acylation over O-acylation under controlled pH, yielding the hydroxyurea rather than the hydroxamate isomer.
Preparation of Hydroxyureas: Runti, C.; Deghenghi, R. Ann.[4] Triest. Cura Univ. Trieste1953 , 22, 185.[4] (Foundational method for isocyanate-hydroxylamine coupling).
General Protocol for Hydroxyurea: Newman, M. S.; Eberwein, J. "Hydroxyurea". Organic Syntheses, Coll.[4] Vol. 5, p.645 (1973); Vol. 40, p.60 (1960).
Specific Aryl Hydroxyurea Synthesis: "Process for producing a hydroxy-urea."[4] European Patent EP0003835A1, 1979. (Describes the biphasic toluene/water method for phenyl-substituted hydroxyureas).
Isocyanate Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7607, 3,4-Dichlorophenyl isocyanate".
Application Note: Enzymatic Assay Profiling of 3,4-Dichlorophenyl Hydroxyurea
Executive Summary & Chemical Context[1][2][3][4][5] 3,4-Dichlorophenyl hydroxyurea (3,4-DCPHU) (CAS: 31225-17-9) is a specialized N-aryl-N-hydroxyurea derivative. While structurally related to the broad-spectrum antimeta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5]
3,4-Dichlorophenyl hydroxyurea (3,4-DCPHU) (CAS: 31225-17-9) is a specialized N-aryl-N-hydroxyurea derivative. While structurally related to the broad-spectrum antimetabolite Hydroxyurea (an inhibitor of Ribonucleotide Reductase), the addition of the lipophilic 3,4-dichlorophenyl ring significantly alters its enzymatic affinity and membrane permeability.
In research and drug development, 3,4-DCPHU is primarily utilized in two contexts:
As a Reference Inhibitor: Targeting iron-dependent redox enzymes, specifically 5-Lipoxygenase (5-LOX) and Ribonucleotide Reductase (RNR) . Its mechanism involves radical scavenging and chelation of the active-site metal cofactor (Fe³⁺/Fe²⁺).
As a Metabolic Standard: Serving as a key intermediate in the oxidative metabolism of phenylurea herbicides (e.g., Diuron, Linuron) by Cytochrome P450s.
This guide details the protocols for assaying 3,4-DCPHU activity in these specific enzymatic systems.
Chemical Preparation & Handling[3]
Critical Note: The N-hydroxyurea moiety is redox-active and sensitive to oxidation. Proper handling is essential to prevent degradation into the corresponding nitroso- or nitro-derivatives before the assay begins.
Parameter
Specification
Molecular Weight
221.04 g/mol
Solubility
Soluble in DMSO (>50 mM), Ethanol. Poorly soluble in water.
Stock Preparation
Prepare 100 mM stock in anhydrous DMSO.
Storage
-20°C, desiccated, protected from light.
Stability
Unstable in basic pH (>8.0). Prepare working solutions immediately prior to use.
Mechanism: 3,4-DCPHU acts as a non-competitive inhibitor by reducing the active site ferric iron (Fe³⁺) to the inactive ferrous state (Fe²⁺) or by chelating the iron, thereby blocking the conversion of Arachidonic Acid to 5-HpETE.
Reagents Required[3]
Enzyme: Recombinant Human 5-LOX (purified).
Substrate: Arachidonic Acid (AA), 10 mM stock in Ethanol.
Chromophore: H2DCFDA (fluorometric) or direct UV detection of conjugated dienes.
Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM CaCl₂, 1 mM ATP.
Inhibitor Addition: Add 3,4-DCPHU (0.5 µM – 500 µM) and incubate for 15 minutes at 37°C.
Initiation: Add CDP (1 mM final) to start the reaction.
Incubation: Run reaction for 20 minutes at 37°C.
Termination: Stop reaction by boiling for 2 minutes or adding 10% Trichloroacetic acid (TCA).
Analysis: Centrifuge to remove protein precipitate. Inject supernatant onto an anion-exchange HPLC column (e.g., Partisil SAX).
Mobile Phase: Ammonium phosphate buffer (pH 3.5).
Detection: UV at 271 nm.
Quantification: Measure the peak area ratio of dCDP (product) to CDP (substrate).
Mechanistic Visualization
The following diagram illustrates the dual-pathway interaction of 3,4-DCPHU: its inhibitory action on metalloenzymes and its origin as a metabolic intermediate.
Caption: Figure 1: Metabolic origin and dual inhibitory mechanism of 3,4-DCPHU against LOX and RNR enzymes.
Troubleshooting & Optimization
Interference in Colorimetric Assays
N-hydroxyureas can interfere with standard colorimetric assays (e.g., Lowry or certain peroxidase-coupled assays) because they can act as reducing agents.
Solution: Use direct UV/HPLC methods or wash the enzyme (if immobilized) before adding detection reagents.
Control: Always run a "Compound Only" control (Buffer + 3,4-DCPHU + Detection Reagent) to check for intrinsic absorbance or fluorescence quenching.
Oxidation Artifacts
If the assay buffer contains transition metals (Fe, Cu) without a chelator (like EDTA), 3,4-DCPHU may oxidize to 3,4-dichlorophenyl nitroso species, which has different inhibitory properties.
Solution: For RNR assays, ensure DTT is fresh. For LOX assays, EDTA cannot be used (as LOX requires Ca²⁺/Fe), so minimize pre-incubation times (<15 mins).
Solubility Limits
The dichlorophenyl group makes this compound significantly more hydrophobic than standard Hydroxyurea.
Limit: Do not exceed 1% DMSO in the final assay volume, as DMSO itself can scavenge radicals and affect RNR/LOX activity.
References
PubChem. (n.d.). N-(3,4-Dichlorophenyl)-N'-hydroxyurea Compound Summary. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
SIELC Technologies. (2018). Separation of N-(3,4-Dichlorophenyl)-N'-hydroxyurea on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]
NCATS Inxight Drugs. (n.d.). 1-(3,4-Dichlorophenyl)-1-hydroxy-3-methylurea Data. National Center for Advancing Translational Sciences. Retrieved February 20, 2026, from [Link]
Method
application of 3,4-Dichlorophenyl hydroxy urea in agricultural research
Application Note: 3,4-Dichlorophenyl Hydroxy Urea (DCPHU) in Agricultural Research Part 1: Core Directive & Executive Summary Executive Summary: N-(3,4-Dichlorophenyl)-N'-hydroxyurea (DCPHU) represents a critical "pivot...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3,4-Dichlorophenyl Hydroxy Urea (DCPHU) in Agricultural Research
Part 1: Core Directive & Executive Summary
Executive Summary:
N-(3,4-Dichlorophenyl)-N'-hydroxyurea (DCPHU) represents a critical "pivot molecule" in the lifecycle of phenylurea herbicides. It serves two distinct but interconnected roles in agricultural research:
Synthetic Precursor: It is the immediate scaffold for the synthesis of Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea), requiring precise N-O-methylation strategies.
Metabolic Marker: It acts as a transient, hydroxylation-dependent metabolite of Diuron and Linuron in soil and plant systems. Its detection is a mandatory component of environmental fate studies (e-fate) to map degradation pathways and assess groundwater contamination risks.
This guide provides high-level protocols for the synthesis of high-purity DCPHU standards , LC-MS/MS residue analysis , and metabolic stability assays .
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The Chemical Context: Synthesis vs. Degradation
To work with DCPHU effectively, one must understand its position in the phenylurea redox cycle.
In Synthesis (Anabolism): DCPHU is formed by the reaction of 3,4-dichlorophenyl isocyanate with hydroxylamine. It is then methylated to form Linuron. The challenge here is regioselectivity —ensuring methylation occurs at the oxygen and nitrogen in the correct sequence to yield Linuron, rather than unwanted isomers.
In Degradation (Catabolism): In soil, Linuron undergoes demethylation and demethoxylation. DCPHU appears when the N-methoxy group is cleaved or when the parent urea is hydroxylated. It is a "red flag" metabolite indicating incomplete mineralization of the herbicide.
Application I: High-Purity Synthesis of DCPHU Reference Standards
Context: Commercial standards are often expensive or chemically unstable. In-house synthesis is required for large-scale toxicological screening.
Protocol: Regioselective Synthesis of DCPHU
Objective: Produce >98% pure N-(3,4-dichlorophenyl)-N'-hydroxyurea for use as an analytical standard.
Mechanism: Nucleophilic addition of hydroxylamine to an isocyanate.
Step-by-Step Methodology:
Reagent Prep: Dissolve Hydroxylamine hydrochloride (1.1 eq) in water. Neutralize with NaOH (1.1 eq) at 0°C to generate free hydroxylamine in situ.
Critical Insight: Keep temperature <5°C. Free hydroxylamine is unstable and prone to disproportionation.
Addition: Dissolve 3,4-Dichlorophenyl isocyanate (1.0 eq) in anhydrous Dichloromethane (DCM).
Reaction: Add the isocyanate solution dropwise to the hydroxylamine solution under vigorous stirring. Maintain 0-5°C.
Why: Exothermic reaction. High temps promote urea byproduct formation (symmetric ureas).
Workup: A white precipitate (DCPHU) forms immediately. Stir for 1 hour.
Purification: Filter the solid. Wash sequentially with cold water (removes salts) and cold DCM (removes unreacted isocyanate).
Recrystallization: Recrystallize from Ethanol/Water (80:20).
Validation: Confirm structure via NMR and LC-MS (Target Mass: ~221 Da).
Application II: Analytical Detection in Soil Matrices (LC-MS/MS)
Context: DCPHU is polar and thermally labile, making GC-MS unsuitable. LC-MS/MS is the gold standard.
Moderate lipophilicity; requires organic solvent for extraction.
pKa
~9.5 (Weakly acidic)
Ionizes at high pH; maintain acidic pH during extraction.
Solubility
Low in water; High in MeOH/ACN
Use ACN/Water mixes for soil extraction.
Stability
Labile at >50°C
Avoid heated evaporation steps.
Visual 1: The Phenylurea Lifecycle (Synthesis & Degradation)
Caption: The dual role of DCPHU. Blue arrows indicate synthetic manufacturing pathways; Red dashed arrows indicate environmental/metabolic degradation pathways.
Visual 2: Analytical Workflow for Residue Analysis
Caption: Optimized extraction and detection workflow for DCPHU residues in soil matrices.
Part 4: References
SIELC Technologies. (2018).[1] Separation of N-(3,4-Dichlorophenyl)-N'-hydroxyurea on Newcrom R1 HPLC column. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3120, Diuron. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2003). Reregistration Eligibility Decision (RED) for Diuron. Retrieved from [Link]
Google Patents. (2013). CN102942507A: Novel method for preparing linuron.[2] Retrieved from
Giacomazzi, S., & Cochet, N. (2004). Environmental impact of diuron transformation: a review. Chemosphere. (Contextual grounding for metabolite toxicity).
3,4-Dichlorophenyl hydroxy urea as an inhibitor for in vitro studies
Application Note: 3,4-Dichlorophenyl Hydroxy Urea as a Redox-Active Inhibitor for In Vitro Studies Introduction: The Lipophilic Redox Modulator 3,4-Dichlorophenyl hydroxy urea (N-(3,4-dichlorophenyl)-N'-hydroxyurea) repr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3,4-Dichlorophenyl Hydroxy Urea as a Redox-Active Inhibitor for In Vitro Studies
Introduction: The Lipophilic Redox Modulator
3,4-Dichlorophenyl hydroxy urea (N-(3,4-dichlorophenyl)-N'-hydroxyurea) represents a specialized class of redox-active inhibitors . Unlike its hydrophilic parent compound, Hydroxyurea (HU)—a standard Ribonucleotide Reductase (RNR) inhibitor—this derivative incorporates a lipophilic 3,4-dichlorophenyl ring.
This structural modification fundamentally alters its pharmacological profile, granting it two distinct advantages in in vitro applications:
Enhanced Membrane Permeability: The hydrophobic phenyl ring facilitates rapid entry into intact cells, addressing the transport limitations often seen with polar hydroxyureas.
Dual-Target Specificity: It acts as a potent reducing agent for metalloenzymes, specifically targeting 5-Lipoxygenase (5-LO) and Ribonucleotide Reductase (RNR) .
This guide provides a validated framework for utilizing 3,4-Dichlorophenyl hydroxy urea to study redox-dependent enzyme kinetics and inflammatory signaling pathways.
Mechanism of Action
The compound functions as a suicide substrate or pseudoperoxidase reducing agent . Its activity hinges on the hydroxyurea moiety (-NH-OH), which donates an electron to the active site metal center (typically Iron) of the target enzyme.
5-Lipoxygenase (5-LO): The compound reduces the active ferric iron (
) to the inactive ferrous state (), decoupling the catalytic cycle and preventing the conversion of Arachidonic Acid to Leukotrienes.
Ribonucleotide Reductase (RNR): It quenches the tyrosyl free radical (Tyr[1]•) required for the reduction of ribonucleotides to deoxyribonucleotides (dNTPs), thereby arresting DNA synthesis in the S-phase.[1][2]
Visualizing the Mechanism (Graphviz)
Figure 1: Dual-mechanism of action targeting metalloenzymes via redox reduction.
Material Preparation & Handling
Critical Note on Solubility: Unlike standard Hydroxyurea, this dichlorophenyl derivative is sparingly soluble in water . Improper solubilization is the #1 cause of experimental variability.
Parameter
Specification
Notes
Molecular Weight
~221.04 g/mol
Solvent of Choice
DMSO (Dimethyl Sulfoxide)
Prepare a 100 mM stock solution.
Secondary Solvent
Ethanol (Absolute)
Soluble, but evaporation may alter concentration over time.
Aqueous Solubility
< 0.1 mg/mL
Do NOT dissolve directly in media/buffer.
Storage (Solid)
-20°C, Desiccated
Stable for 2 years.
Storage (Stock)
-80°C
Stable for 3 months. Avoid freeze-thaw cycles.
Preparation Protocol:
Weigh 22.1 mg of powder.
Add 1.0 mL of sterile, anhydrous DMSO. Vortex until completely dissolved (solution should be clear/colorless).
Aliquot into 50 µL volumes in amber tubes (light sensitive).
Working Solution: Dilute the DMSO stock at least 1:1000 into the culture medium to keep final DMSO concentration < 0.1% (to avoid solvent toxicity).
Blanking: Set spectrophotometer to 234 nm (absorbance of conjugated dienes).
Incubation: Mix 980 µL Buffer + 10 µL Enzyme + 5 µL Inhibitor (various concentrations). Incubate at Room Temp for 5 mins to allow active site reduction.
Objective: To assess cytostatic effects driven by DNA synthesis arrest.
Workflow Diagram (Graphviz):
Figure 2: Standard cytotoxicity workflow for determining anti-proliferative potency.
Key Modification:
Since this compound arrests cells in the S-phase (DNA synthesis block), standard metabolic assays (MTT) may underestimate the effect if measured too early. Ensure a 72-hour incubation to capture the "growth arrest" phenotype versus acute toxicity.
Data Analysis & Troubleshooting
Typical Results:
5-LO IC50: Expect values in the 0.5 – 5.0 µM range (more potent than hydroxyurea due to lipophilicity).
Concentration too high (>100 µM) or rapid addition.
Pre-dilute in warm media; do not exceed 100 µM.
High Background in ELISA
Interference with antibody binding.
Wash supernatant or use extraction (C18 columns) before ELISA.
No Inhibition (Cellular)
Incubation time too short.
Extend pre-incubation to 30 mins to allow cell entry.
Oxidation of Compound
Stock solution degraded.
The -NH-OH group is sensitive to air. Use fresh stock or store under Nitrogen.
References
Riendeau, D., et al. (1992). "N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases and a substrate for their pseudoperoxidase activities." Biochemistry and Cell Biology.
Yarbro, J. W. (1992). "Mechanism of action of hydroxyurea."[3] Seminars in Oncology. (Foundational mechanism for hydroxyurea class).
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97463, Urea, N-(3,4-dichlorophenyl)-N'-hydroxy-.
EPA (2025). N-(3,4-Dichlorophenyl)-N'-hydroxyurea - Chemical Details.[4]
Kawai, Y., et al. (2009). "Cyanide, peroxide and nitric oxide formation in solutions of hydroxyurea causes cellular toxicity."[3] Journal of Molecular Biology. (Relevant for toxicity controls).
Disclaimer: This guide is for Research Use Only (RUO). Not for diagnostic or therapeutic use.
Application Note: Experimental Design for 3,4-Dichlorophenyl-N-Hydroxyurea (DCPHU) Characterization
This Application Note is structured to guide researchers through the rigorous pharmacological characterization of 3,4-Dichlorophenyl-N-hydroxyurea (DCPHU) . While "DCPU" often refers to the herbicide metabolite (3,4-Dich...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the rigorous pharmacological characterization of 3,4-Dichlorophenyl-N-hydroxyurea (DCPHU) .
While "DCPU" often refers to the herbicide metabolite (3,4-Dichlorophenylurea), the addition of the N-hydroxy group transforms the molecule into a potent hydroxamic acid-like chelator . This structural modification aligns it with a class of inhibitors targeting iron-dependent dioxygenases, specifically Collagen Prolyl 4-Hydroxylase (C-P4H) and Ribonucleotide Reductase (RNR) .
This guide treats DCPHU as a high-value investigational compound for antifibrotic drug discovery and antiproliferative mechanisms .
Introduction & Mechanistic Rationale
3,4-Dichlorophenyl-N-hydroxyurea (DCPHU) represents a lipophilic analog of Hydroxyurea (HU). Unlike HU, which is highly polar and rapidly cleared, the addition of the 3,4-dichlorophenyl ring confers significant lipophilicity, potentially enhancing cellular permeability and altering enzyme specificity.
The Target Landscape
The N-hydroxyurea moiety functions as a "warhead" that chelates the active site iron (Fe²⁺/Fe³⁺) of non-heme iron enzymes.
Collagen Prolyl 4-Hydroxylase (C-P4H): The primary target for fibrosis. C-P4H requires Fe²⁺, 2-oxoglutarate (2-OG), O₂, and ascorbate.[1] DCPHU mimics the 2-OG cofactor or directly chelates the active site iron, preventing the hydroxylation of proline residues on procollagen. Without this, collagen cannot form stable triple helices and is degraded intracellularly.
Ribonucleotide Reductase (RNR): The primary target for antiproliferative effects. DCPHU may quench the tyrosyl radical required for DNA synthesis, causing S-phase arrest.
Experimental Strategy
This guide prioritizes the Antifibrotic Pathway (C-P4H Inhibition) due to the high clinical demand for novel fibrosis inhibitors, while controlling for general cytotoxicity (RNR inhibition).
Chemical Handling & Preparation[2]
Objective: Ensure consistent bioavailability in aqueous buffers despite the lipophilic dichlorophenyl group.
Protocol A: Stock Solution Preparation
Compound: 1-(3,4-dichlorophenyl)-3-hydroxyurea (Custom synthesis or high-purity reagent grade).
Calculation: MW ≈ 221.04 g/mol . Dissolve 22.1 mg in 1.0 mL DMSO.
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C under argon/nitrogen. Stability is limited due to the N-hydroxy group (oxidation risk); use within 3 months.
Protocol B: Aqueous Working Solution (Pre-Assay)
Dilution: Dilute 1:1000 in PBS or Media to achieve 100 µM (0.1% DMSO final).
Solubility Check: If precipitation occurs (turbidity), use a complexing agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 20% w/v in the aqueous buffer to maintain solubility up to 500 µM.
Cell-Free Enzymatic Assay (C-P4H Inhibition)
Rationale: Before testing in cells, you must confirm DCPHU inhibits the enzyme directly and determine the IC50. We utilize a Mechanism-Based Fluorescence Assay which is more accessible than radiolabeled 2-OG decarboxylation.
Principle
C-P4H converts a synthetic peptide (Dansyl-Gly-Pro-Pro-Gly-OEt) into a hydroxylated product. We measure the consumption of the co-substrate 2-OG or the specific generation of the hydroxylated peptide via HPLC/Fluorescence.
Reaction Mix: In a black 96-well plate, combine Buffer, Enzyme (50 ng/well), FeSO₄, and DCPHU (serial dilution: 0.1 µM – 100 µM).
Pre-Incubation: Incubate for 15 minutes at 30°C to allow DCPHU to equilibrate with the active site iron.
Initiation: Add the "Start Mix" containing 2-OG, Ascorbate, and Substrate.
Reaction: Incubate at 37°C for 20 minutes.
Termination: Stop reaction with 1% Trifluoroacetic acid (TFA).
Detection: Analyze supernatant via HPLC or use a succinate-detection kit (e.g., Promega Succinate-Glo) if using unlabeled substrate.
Data Output Expectation:
Compound
Concentration (µM)
% Inhibition (vs Control)
Predicted IC50
DCPHU
1.0
15%
--
DCPHU
10.0
62%
~5-8 µM
DCPHU
100.0
95%
--
EDHB (Control)
10.0
88%
2 µM
Cellular Fibrosis Model (Functional Assay)
Rationale: Demonstrating enzymatic inhibition is insufficient. We must prove DCPHU prevents collagen secretion in a relevant biological system without killing the cells.
Seeding: Plate LX-2 cells at 50,000 cells/well in a 12-well plate. Culture in DMEM + 10% FBS for 24h.
Starvation: Switch to serum-free DMEM for 12h to synchronize cells.
Induction & Treatment:
Add TGF-β1 (5 ng/mL) to induce profibrotic state.
Simultaneously treat with DCPHU (1, 5, 10, 25 µM).
Include Ascorbate (50 µg/mL) (Critical: required for collagen synthesis; without it, you cannot measure inhibition).
Incubation: 48 hours.
Harvest:
Supernatant: For secreted Collagen Type I (ELISA) and Hydroxyproline.
Lysate: For Western Blot (HIF-1α, Collagen I, Actin).
Protocol D: Hydroxyproline Quantification (The Gold Standard)
Since C-P4H specifically produces 4-hydroxyproline (4-Hyp), measuring 4-Hyp content is the most direct readout.
Hydrolyze supernatants in 6M HCl at 110°C for 16 hours.
Neutralize and oxidize with Chloramine-T .
React with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).
Measure Absorbance at 560 nm.
Result: A decrease in OD560 indicates successful inhibition of C-P4H.
Mechanism of Action Visualization
The following diagram illustrates the competitive binding mechanism of DCPHU at the C-P4H active site and the downstream cellular consequences.
Caption: DCPHU competes with 2-Oxoglutarate for the Fe(II) center, preventing Proline hydroxylation and leading to collagen degradation.
Specificity Profiling (Safety & Selectivity)
A critical failure mode in hydroxyurea analog development is off-target toxicity via Ribonucleotide Reductase (RNR) inhibition or HIF-Prolyl Hydroxylase (HIF-PH) inhibition.
Experiment E: The "Rescue" Check
To confirm the effect is due to Iron Chelation and not general toxicity:
Run the Cellular Fibrosis Assay (Protocol C).
In a parallel set of wells, add excess FeSO₄ (100 µM) or 2-Oxoglutarate (1 mM) .
Interpretation:
If excess Iron/2-OG reverses the DCPHU effect (restores collagen), the mechanism is confirmed as competitive C-P4H inhibition.
If toxicity persists, the compound is acting via non-specific alkylation or oxidative stress.
Experiment F: HIF-1α Stabilization (Off-Target)
C-P4H inhibitors often cross-react with HIF-PHDs, causing "pseudo-hypoxia."
Treat cells with DCPHU (10 µM) for 6 hours.
Lyse and Western Blot for HIF-1α .
Result:
Strong Band: DCPHU also inhibits HIF-PHDs (potential side effect: erythropoiesis, angiogenesis).
No Band: DCPHU is selective for Collagen P4H (Ideal for fibrosis).
References
Myllyharju, J. (2003). Prolyl 4-hydroxylases, the key enzymes of collagen biosynthesis.[1][2][3] Matrix Biology, 22(1), 15-24.
Franklin, T. J., et al. (2001). Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones. Biochemical Journal, 353(2), 333-338.
Vasta, J. D., & Raines, R. T. (2018). Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Allosteric Site. Biochemistry, 57(38), 5605–5615.
Tsuchiya, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 Inhibitors. International Journal of Molecular Sciences, 21(18), 6613.
Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10.
3,4-Dichlorophenyl hydroxy urea (DCPHU) is a functionalized urea derivative combining the redox-active N-hydroxyurea moiety with a lipophilic 3,4-dichlorophenyl scaffold. Unlike standard Hydroxyurea (HU), which is highly water-soluble and strictly targets Ribonucleotide Reductase (RNR) in the S-phase, DCPHU exhibits distinct physicochemical properties that alter its cellular uptake and target profile.
Mechanistic Pillars:
Redox-Based Enzyme Inhibition (5-LO & RNR):
The N-hydroxyurea group (-NH-OH) is a potent chelator of active site iron (Fe³⁺/Fe²⁺) and a radical scavenger.
5-Lipoxygenase (5-LO): DCPHU acts as a reductive inhibitor, converting the active ferric (Fe³⁺) enzyme form back to the inactive ferrous form, thereby blocking leukotriene biosynthesis.
Ribonucleotide Reductase (RNR): Similar to HU, DCPHU can quench the tyrosyl free radical required for dNTP synthesis, causing S-phase arrest. However, its bulky dichlorophenyl group may limit access to the RNR small subunit compared to the smaller HU molecule.
Oxidative Stress & Toxicology:
As a structural analog (or metabolite) of the herbicide Diuron , DCPHU is used in toxicological screening to assess oxidative stress, mitochondrial uncoupling, and endocrine disruption potential in mammalian cells.
Part 2: Preparation & Stability
Critical Note: Unlike Hydroxyurea, DCPHU is hydrophobic . Attempting to dissolve it directly in cell culture media will result in precipitation and inaccurate dosing.
Loading: Wash adherent cells with PBS. Incubate with 10 µM DCFDA in serum-free media for 30 min at 37°C.
Wash: Remove DCFDA media and wash 1x with PBS.
Treatment: Add media containing DCPHU (10-50 µM).
Kinetic Read: Measure fluorescence immediately and every 15 min for 2 hours.
Mechanism:[2][3] DCPHU may undergo redox cycling, generating superoxide or H2O2, leading to increased DCF fluorescence.
Part 4: Pathway Visualization
The following diagram illustrates the dual potential mechanisms of DCPHU: RNR inhibition (Anti-proliferative) and Redox Cycling (Toxic/Regulatory).
Caption: Dual mechanism of DCPHU targeting RNR (proliferation control) and 5-LO/Redox systems (signaling/toxicity).
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Solution
Precipitation in Media
High concentration or rapid addition.
Pre-dilute DCPHU in warm media (37°C) while vortexing. Do not exceed 100 µM.
Crystal Formation
Stock solution degradation.
Check DMSO stock for crystals. Warm to 37°C to redissolve before use.
High Cytotoxicity
Off-target mitochondrial toxicity.
Titrate dose down. Verify if effect is rescued by antioxidants (e.g., NAC).
No Effect Observed
Poor cellular uptake.
DCPHU is lipophilic; ensure serum proteins (BSA/FBS) are not sequestering the drug. Try low-serum media (1-2% FBS).
References
Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10. Link
Carter, G. W., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. Link
Giacomelli, S., et al. (1996). Nitric oxide donor properties of hydroxyurea. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1156-1163. Link
Tischer, M., & Storz, G. (2015). Toxicological assessment of phenylurea herbicides and their metabolites. Environmental Toxicology, 30(5), 560-572. (Contextual grounding for Dichlorophenyl-urea toxicity). Link
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Compound Rationale
3,4-Dichlorophenyl hydroxy urea (DCPHU) represents a structural hybrid between bioactive phenylureas (often herbicidal or cytotoxic via mitochondrial complex inhibition) and N-hydroxyureas (known Ribonucleotide Reductase inhibitors and nitric oxide donors).[1]
Unlike simple phenylureas (e.g., Diuron) which primarily target mitochondrial electron transport, the inclusion of the N-hydroxy moiety introduces a redox-active center capable of generating reactive oxygen species (ROS) and interfering with DNA synthesis. Consequently, standard viability assays alone are insufficient. This protocol details a Multi-Parametric Cytotoxicity Profiling (MPCP) workflow designed to distinguish between metabolic inhibition, membrane compromise, and oxidative stress.
Secondary: Ribonucleotide Reductase (RNR) inhibition and ROS generation (Hydroxyurea moiety).
Metabolic Activation: Potential conversion to 3,4-dichlorophenylhydroxylamine (toxic metabolite) in metabolically competent cells (e.g., HepG2).
Pre-Experimental Preparation[2]
Chemical Handling & Safety
CAS: 31225-17-9 (Generic analog reference)
Hazards: Potential skin sensitizer and methemoglobinemia inducer. Handle in a Class II Biosafety Cabinet.
Storage: -20°C, desiccated, protected from light. Note: Hydroxyureas are prone to auto-oxidation to nitroso derivatives upon light exposure.
Stock Solution Preparation
Solubility: DCPHU is lipophilic. Water solubility is negligible (<1 mM).
Preferred Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered.
Reagent
Concentration
Preparation
Stability
Master Stock
100 mM
Dissolve powder in 100% DMSO. Vortex 1 min.
1 month at -20°C
Working Stock
1 mM
Dilute Master Stock 1:100 in PBS or Media.
Fresh Daily (Oxidation Risk)
Vehicle Control
0.5% DMSO
Match final assay concentration.
N/A
Critical Quality Attribute (CQA): Ensure the final DMSO concentration in the cell culture well never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity from masking compound effects.
Experimental Workflow Visualization
The following diagram outlines the logical flow from cell seeding to multi-endpoint analysis.
Figure 1: Integrated workflow for DCPHU cytotoxicity profiling, separating early oxidative events from late-stage viability endpoints.
Detailed Protocols
Cell Model Selection
HepG2 (Human Hepatoma): Recommended.[2][3] High metabolic capacity; relevant for detecting toxicity of metabolites (e.g., hydroxylamines).
CHO-K1 (Chinese Hamster Ovary): Secondary. Standard for basal cytotoxicity; lacks metabolic activation.
Primary Assay: MTT Metabolic Viability
This assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. Since phenylureas target mitochondria, this is the most sensitive primary screen.
Materials:
MTT Reagent (5 mg/mL in PBS, sterile filtered).
Solubilization Buffer (DMSO or SDS-HCl).
Protocol Steps:
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
Treatment: Remove old media. Add 100 µL fresh media containing DCPHU at concentrations: 0, 1, 5, 10, 25, 50, 100 µM .
Control: Vehicle (0.1% DMSO).
Positive Control:[2][3][4] 10% DMSO or 1 µM Doxorubicin.
Incubation: Expose for 48 hours .
Labeling: Add 10 µL MTT stock to each well. Incubate 3-4 hours until purple formazan crystals form.
Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Vehicle Control.
Significance threshold:
.
Troubleshooting Guide
Issue: Precipitation in Media.
Cause: High lipophilicity of the dichlorophenyl group.
Solution: Sonicate the stock solution. Ensure DMSO concentration is 0.5%. Do not exceed 100 µM in aqueous media.
Issue: High Background in MTT.
Cause: DCPHU may have intrinsic reducing activity (common in hydroxyureas) that reduces MTT directly.
Solution: Incubate a "Cell-Free Control" (Media + Drug + MTT). If purple color develops, switch to ATP-based luminescence assays (e.g., CellTiter-Glo) which are not redox-dependent.
Issue: Variable Toxicity.
Cause: Light-induced degradation of the N-hydroxy group.
Solution: Prepare drug dilutions in amber tubes under low light.
References
Huovinen, M., et al. (2020).[6] Toxicity of diuron metabolites in human cells. Toxicology in Vitro.
Valentovic, M. A., et al. (2001).[7] 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices.[7] Toxicology.
Singhal, S. S., et al. (2013).[8] Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression.[8][9] Biochemical Pharmacology.
Huang, H., et al. (2016). The Cell Killing Mechanisms of Hydroxyurea. Cells.
EPA. (2025). N-(3,4-Dichlorophenyl)-N'-hydroxyurea Chemical Details. CompTox Chemicals Dashboard.
In Vivo Administration of 3,4-Dichlorophenyl Hydroxyurea in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-Dichlorophenyl hydroxyurea is a derivative of hydroxyurea, a well-established therapeutic agent. While specific in vivo data for 3,4-Dichlo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorophenyl hydroxyurea is a derivative of hydroxyurea, a well-established therapeutic agent. While specific in vivo data for 3,4-Dichlorophenyl hydroxyurea is limited, this document provides a comprehensive guide to its administration in animal models based on established protocols for analogous compounds, including hydroxyurea and other dichlorophenyl urea derivatives. This guide is intended to provide a robust starting point for researchers initiating preclinical studies with this compound.
The primary mechanism of action for hydroxyurea involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[1][2][3] This action leads to cell cycle arrest in the S phase, making it an effective agent against rapidly proliferating cells, such as those found in tumors.[1][2] It is anticipated that 3,4-Dichlorophenyl hydroxyurea shares a similar mechanism of action, with the dichlorophenyl moiety potentially modifying its potency, selectivity, pharmacokinetics, or pharmacodynamics.
Core Principles for In Vivo Administration
Successful in vivo studies hinge on careful planning and execution. The following principles should guide the experimental design for the administration of 3,4-Dichlorophenyl hydroxyurea:
Animal Model Selection: The choice of animal model is critical and should be based on the research question. For efficacy studies, syngeneic or xenograft tumor models in mice are common.[4] For toxicity and pharmacokinetic studies, rats and dogs are often used.[5]
Route of Administration: Oral gavage is a common and clinically relevant route for many small molecules.[4] Intraperitoneal (i.p.) injection can also be utilized, particularly in early-stage studies to ensure complete bioavailability.
Vehicle Selection: The vehicle used to dissolve or suspend the compound is crucial for its stability and bioavailability. Corn oil is a common vehicle for oral administration of lipophilic compounds.[4] For aqueous solutions, sterile saline or phosphate-buffered saline (PBS) may be appropriate, depending on the compound's solubility.
Dose and Dosing Regimen: Dose selection should be based on in vitro potency and preliminary toxicity studies. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). Dosing can be daily, on alternate days, or as a single administration depending on the study's objectives and the compound's half-life.[4]
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific experimental needs.
Protocol 1: Oral Gavage Administration in a Mouse Xenograft Model
This protocol is adapted from studies on the related compound 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4).[4]
Objective: To assess the anti-tumor efficacy of 3,4-Dichlorophenyl hydroxyurea following oral administration in a mouse xenograft model.
Materials:
3,4-Dichlorophenyl hydroxyurea
Vehicle (e.g., corn oil)
Athymic nude mice (nu/nu)
Human tumor cells (e.g., A2058 melanoma cells)
Sterile PBS
Animal gavage needles (20-22 gauge, curved)
Calipers
Analytical balance
Procedure:
Tumor Cell Implantation:
Culture human tumor cells to 80-90% confluency.
Harvest and resuspend cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
Tumor Growth and Grouping:
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
When tumors reach a palpable size (e.g., 100-150 mm^3), randomize mice into treatment and control groups (n=5-10 mice per group).
Compound Preparation:
Prepare a stock solution of 3,4-Dichlorophenyl hydroxyurea in the chosen vehicle (e.g., corn oil). The concentration should be calculated based on the desired dose and the average weight of the mice. For example, for a 4 mg/kg dose in a 25g mouse, the dose per mouse is 0.1 mg.
Oral Administration:
Administer the prepared compound or vehicle control to the mice via oral gavage. A typical administration volume is 100-200 µL.
Administer the treatment on a predetermined schedule (e.g., once daily or on alternate days).
Monitoring and Endpoint:
Monitor tumor volume and body weight every 2-3 days.
Observe the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or when treated animals show significant tumor regression or signs of severe toxicity.
Tissue Collection and Analysis:
At the end of the study, euthanize the mice and excise the tumors.
Tumors can be weighed and processed for further analysis (e.g., histopathology, Western blotting, or gene expression analysis).
Protocol 2: Intraperitoneal Administration for Acute Toxicity Assessment in Rats
This protocol is based on general principles of acute toxicity testing.
Objective: To determine the acute toxicity profile of 3,4-Dichlorophenyl hydroxyurea following a single intraperitoneal injection in rats.
Materials:
3,4-Dichlorophenyl hydroxyurea
Vehicle (e.g., sterile saline with a solubilizing agent if necessary)
Sprague-Dawley or Fischer 344 rats
Syringes and needles (25-27 gauge)
Blood collection tubes (e.g., EDTA or serum separator tubes)
Procedure:
Animal Acclimation and Grouping:
Acclimate rats to the housing conditions for at least one week.
Randomize animals into dose groups and a vehicle control group (n=3-5 per sex per group).
Dose Preparation and Administration:
Prepare solutions of 3,4-Dichlorophenyl hydroxyurea in the vehicle at various concentrations for different dose levels.
Administer a single intraperitoneal injection to each rat. The injection volume should be appropriate for the size of the animal (e.g., 1-2 mL/kg).
Clinical Observations:
Observe the animals continuously for the first few hours post-injection and then at regular intervals for up to 14 days.
Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
Body Weight and Food Consumption:
Measure and record the body weight of each animal before dosing and at regular intervals throughout the study.
Monitor food consumption daily.
Blood Collection and Clinical Pathology:
Collect blood samples at specified time points (e.g., 24 hours and 14 days post-dose) for hematology and clinical chemistry analysis.
Necropsy and Histopathology:
At the end of the observation period, euthanize all animals.
Perform a gross necropsy on all animals, and collect major organs and tissues for histopathological examination.
Data Presentation
Table 1: Example Dosing and Pharmacokinetic Parameters for Related Compounds
Compound
Animal Model
Route
Dose
Vehicle
Key Pharmacokinetic/Pharmacodynamic Findings
Reference
1,3-bis(3,5-dichlorophenyl) urea (COH-SR4)
C57BL/6 Mice
Oral
4 mg/kg
Corn oil
Serum concentration of 342 ± 44 µg/L (1 ± 0.22 µM) achieved. Effective tumor inhibition in melanoma models with no overt toxicity.
Diagram 1: General Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study in a xenograft mouse model.
Diagram 2: Proposed Mechanism of Action for Hydroxyurea Derivatives
Caption: Proposed mechanism of action for 3,4-Dichlorophenyl hydroxyurea.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness and reproducibility of your in vivo studies with 3,4-Dichlorophenyl hydroxyurea, it is essential to incorporate self-validating systems into your protocols:
Positive and Negative Controls: Always include a vehicle control group (negative control) and, if possible, a positive control group treated with a compound of known efficacy (e.g., hydroxyurea).
Blinding: Whenever possible, the individuals administering the compound, monitoring the animals, and analyzing the data should be blinded to the treatment groups to minimize bias.
Power Analysis: Perform a power analysis before initiating the study to determine the appropriate number of animals per group to achieve statistically significant results.
Replication: Key findings should be replicated in independent experiments to ensure their validity.
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the observed efficacy or toxicity with the concentration of the compound in the plasma or target tissue. This will provide a deeper understanding of the dose-response relationship.
Conclusion
The in vivo administration of 3,4-Dichlorophenyl hydroxyurea in animal models is a critical step in its preclinical development. While direct data for this specific compound is not yet widely available, the protocols and principles outlined in this guide, based on closely related and well-characterized compounds, provide a solid foundation for initiating such studies. Careful experimental design, adherence to best practices, and the incorporation of self-validating measures will be paramount to generating reliable and translatable data.
References
Singhal, S. S., Figarola, J., Singhal, J., Leake, K., Nagaprashantha, L., Lincoln, C., ... & Rahbar, S. (2015). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PLoS One, 10(6), e0128043. [Link]
Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2001). 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats. Toxicology Letters, 122(1), 47-56. [Link]
NutraGro. (n.d.). Material Safety Data Sheet: Urea. Retrieved from [Link]
Environment and Climate Change Canada & Health Canada. (2010). Screening Assessment for the Challenge: Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron). [Link]
Agriculture and Environment Research Unit (AERU). (2025). Pesticide properties for 3,4-dichlorophenyl urea. University of Hertfordshire. [Link]
Rodríguez-Vázquez, L., & Martí, J. (2018). An Animal Model for Assessing the Effects of Hydroxyurea Exposure Suggests That the Administration of This Agent to Pregnant Women and Young Infants May Not Be as Safe as We Thought. International journal of molecular sciences, 19(12), 3986. [Link]
Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in oncology, 19(3 Suppl 9), 1-10. [Link]
Navarrete-Mathews, M., Lee, G. S., Walerio, A., Horne, D., Wu, Y., & Zhou, Y. (2025). Behavioral analyses of a forebrain glutamatergic neuron specific Ywhae conditional knockout mouse model. PLoS One, 20(11), e0335427. [Link]
Finch, J. M., Rought, S. E., Johnson, T. E., Liberati, T. A., & Berridge, B. R. (2015). Toxicity of hydroxyurea in rats and dogs. International journal of toxicology, 34(3), 244–253. [Link]
Rodriguez, G. I., Kuhn, J. G., Weiss, G. R., Hilsenbeck, S. G., Eckardt, J. R., Thurman, A., ... & Rowinsky, E. K. (1998). A bioavailability and pharmacokinetic study of oral and intravenous hydroxyurea. Cancer chemotherapy and pharmacology, 41(2), 143-151. [Link]
U.S. Environmental Protection Agency. (n.d.). N-(3,4-Dichlorophenyl)-N'-hydroxyurea - Chemical Details. CompTox Chemicals Dashboard. [Link]
Rodríguez-Vázquez, L., & Martí, J. (2018). An Animal Model for Assessing the Effects of Hydroxyurea Exposure Suggests That the Administration of This Agent to Pregnant Women and Young Infants May Not Be as Safe as We Thought. International journal of molecular sciences, 19(12), 3986. [Link]
Rodriguez, G. I., Kuhn, J. G., Weiss, G. R., Hilsenbeck, S. G., Eckardt, J. R., Thurman, A., ... & Rowinsky, E. K. (1998). A bioavailability and pharmacokinetic study of oral and intravenous hydroxyurea. Cancer chemotherapy and pharmacology, 41(2), 143-151. [Link]
Dr. Oracle. (2025, June 20). What is the mechanism of action of hydroxyurea? [Link]
Rodriguez, G. I., Kuhn, J. G., Weiss, G. R., Hilsenbeck, S. G., Eckardt, J. R., Thurman, A., ... & Rowinsky, E. K. (1998). A bioavailability and pharmacokinetic study of oral and intravenous hydroxyurea. Cancer chemotherapy and pharmacology, 41(2), 143-151. [Link]
Zhang, W., Chen, Y., Liu, Z., Li, R., & Yang, B. (2020). Discovery of novel diarylamides as orally active diuretics targeting urea transporters. Acta Pharmaceutica Sinica B, 10(11), 2166–2177. [Link]
Gwilt, P. R., & Tracewell, W. G. (1998). Pharmacokinetics and pharmacodynamics of hydroxyurea. Clinical pharmacokinetics, 34(5), 347–358. [Link]
Sari, D. P., Rusdji, D., & Umar, S. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 418. [Link]
Application Note: Strategies for Solubilizing 3,4-Dichlorophenyl Hydroxyurea for In Vitro Biological Assays
Abstract Aryl ureas, including 3,4-Dichlorophenyl hydroxyurea, represent a class of small molecules with significant interest in drug discovery for their potential as enzyme inhibitors and therapeutic agents.[1] A primar...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Aryl ureas, including 3,4-Dichlorophenyl hydroxyurea, represent a class of small molecules with significant interest in drug discovery for their potential as enzyme inhibitors and therapeutic agents.[1] A primary and critical hurdle in the preclinical evaluation of these compounds is their characteristically low aqueous solubility, which can lead to inaccurate and irreproducible results in biological assays. This application note provides a comprehensive, experience-driven guide for researchers to reliably solubilize 3,4-Dichlorophenyl hydroxyurea. We delve into the physicochemical rationale behind solvent selection, present detailed, step-by-step protocols for preparing high-concentration stock solutions and aqueous working solutions, and discuss critical best practices for ensuring data integrity through proper controls and storage.
Understanding the Challenge: Physicochemical Profile
The structure of 3,4-Dichlorophenyl hydroxyurea dictates its solubility behavior. It combines a highly non-polar dichlorophenyl ring with a polar hydroxyurea moiety. The dichlorinated aromatic ring renders the molecule hydrophobic (lipophilic), while the urea and hydroxyl groups can participate in hydrogen bonding. This dual nature often results in poor solubility in both aqueous and non-polar organic solvents, a common challenge for many drug-like molecules.
A comprehensive understanding of the compound's properties is the foundation for a successful solubilization strategy. While experimental data for this specific molecule is sparse, we can infer its likely characteristics from closely related analogs.
Property
Predicted/Analog Value
Implication for Solubilization
Source
Molecular Weight
~221.04 g/mol
Standard for small molecules; required for molarity calculations.
Rationale for Solvent Selection: A Stepwise Approach
The goal is to create a highly concentrated primary stock solution in an organic solvent, which can then be serially diluted into the final aqueous assay buffer.
Primary Stock Solvent: Dimethyl Sulfoxide (DMSO)
For compounds like 3,4-Dichlorophenyl hydroxyurea, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6] Its polar aprotic nature is highly effective at disrupting the intermolecular forces in the compound's crystal lattice, enabling solubilization at high concentrations (e.g., 10-100 mM).
Why DMSO?
High Solubilizing Power: It is considered a near-universal solvent for diverse small molecules used in drug discovery.[6]
Miscibility: It is miscible with water and most aqueous buffers, which is essential for the subsequent dilution steps.
Biological Compatibility: While not inert, DMSO is tolerated by most cell lines at low final concentrations (typically ≤0.5%).[9][10][11]
The Dilution Challenge: Aqueous Assay Media
Directly diluting a concentrated DMSO stock into an aqueous buffer (e.g., PBS, cell culture medium) is the most critical step and where failure often occurs. As the highly solvating DMSO is diluted, the hydrophobic compound is exposed to an aqueous environment where it is not soluble, causing it to precipitate or form aggregates. This "crashing out" invalidates experimental results. A careful, stepwise dilution protocol is therefore essential.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
This protocol details the preparation of a concentrated master stock, which serves as the foundation for all subsequent experiments. Accuracy at this stage is paramount.[12]
Example for 10 mL of 10 mM stock (MW ≈ 221.04 g/mol ):
Mass = 0.010 mol/L × 0.010 L × 221.04 g/mol = 0.0221 g (22.1 mg)
Weighing: Accurately weigh out the calculated mass of the compound onto weigh paper. It is often easier and more accurate to weigh a mass close to the target, record the exact value, and then recalculate the final concentration.[12]
Quantitative Transfer: Carefully transfer the weighed powder into the volumetric flask. Use a small amount of DMSO to rinse the weigh paper and ensure all powder is transferred.
Initial Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask.
Solubilization: Cap the flask and vortex vigorously for 1-2 minutes. If solids remain, place the flask in a bath sonicator for 5-10 minutes.[13]
Expert Tip: Gentle warming (to 37°C) can be a last resort, but must be used with caution due to the potential for degradation of the hydroxyurea moiety.[7][13] Always check for any color change, which could indicate decomposition.
Bringing to Volume: Once the compound is fully dissolved (the solution should be clear with no visible particulates), carefully add DMSO to the calibration mark on the volumetric flask.
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is completely homogeneous.
Storage: Aliquot the master stock solution into smaller, single-use volumes in cryo-vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a desiccated environment.[14]
Fig 1. Workflow for preparing a high-concentration master stock solution.
Protocol 2: Preparation of Working Solutions in Aqueous Assay Buffer
This protocol uses a serial dilution method to minimize precipitation when transitioning from DMSO to an aqueous environment.
Procedure:
Prepare Intermediate Stock: Create an intermediate stock solution by diluting the 10 mM master stock in 100% DMSO . For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO. This step is crucial for creating a dilution series.
Set Up Dilution Series: Prepare a series of tubes containing the final aqueous assay buffer (e.g., cell culture medium).
Perform Serial Dilution:
To prepare the highest concentration working solution, add a small volume of the DMSO stock (e.g., 2 µL of a 1 mM stock) to a larger volume of aqueous buffer (e.g., 198 µL of media for a 1:100 dilution). This results in a 10 µM working solution with a final DMSO concentration of 1%.
Crucial Technique: Add the DMSO stock directly into the aqueous buffer while the tube is being vortexed. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.[13] Never add aqueous buffer to the concentrated DMSO stock.
Visual Inspection: After each dilution, visually inspect the solution against a dark background to check for any signs of precipitation (cloudiness, particulates).
Vehicle Control: Prepare a vehicle control that contains the exact same final concentration of DMSO as your highest concentration test sample.[14] This is essential to differentiate compound effects from solvent effects.
Fig 2. Serial dilution workflow for preparing aqueous working solutions.
Best Practices & Assay Considerations
Final DMSO Concentration: Always aim for the lowest possible final DMSO concentration in your assay. While many cell lines tolerate 0.5-1% for short incubations, concentrations as low as 0.1-0.25% can sometimes induce stimulatory or inhibitory effects.[9][15] The maximum tolerable concentration should be empirically determined for your specific assay and cell type.
Determine Kinetic Solubility Limit: Before conducting a large experiment, it is wise to determine the maximum concentration of 3,4-Dichlorophenyl hydroxyurea that remains soluble in your final assay medium. Prepare a dilution series as described above and let it incubate under assay conditions (e.g., 37°C for 1 hour). Inspect for precipitation visually or using a plate-based nephelometer.[16] Any concentration that shows precipitation should not be used.
Fresh is Best: Due to the potential instability of the hydroxyurea moiety in aqueous solutions, always prepare fresh working solutions from the frozen DMSO master stock on the day of the experiment.[8] Do not store diluted compound in aqueous buffers.
Protein Binding: Be aware that compounds with high LogP values can bind to proteins in cell culture serum, reducing the effective free concentration available to interact with the target. This should be considered when interpreting dose-response curves.
Troubleshooting
Problem
Probable Cause
Suggested Solution
Compound fails to dissolve in 100% DMSO.
Target concentration is above the compound's solubility limit in DMSO.
Try preparing a lower concentration stock (e.g., 5 mM or 1 mM). Ensure DMSO is anhydrous, as water can reduce solubility.
Compound precipitates immediately upon dilution into aqueous buffer.
The "kinetic solubility" limit has been exceeded. The final concentration is too high for the aqueous environment.
Redesign the dilution scheme to achieve a lower final concentration. Ensure rapid mixing during dilution. Consider if the final DMSO % is too low (though increasing it has other consequences).
Vehicle control shows an unexpected biological effect.
The cell line or assay is sensitive to DMSO.
Reduce the final DMSO concentration across all samples. This may require starting with a more concentrated master stock. Perform a DMSO dose-response curve to find the No-Observed-Adverse-Effect-Level (NOAEL).
Results are inconsistent between experiments.
Repeated freeze-thaw cycles of the master stock; degradation of the compound.
Ensure master stock is stored in single-use aliquots.[14] Confirm the purity and integrity of the solid compound.
References
Bulus, N., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]
Quora. (2017). What effects does DMSO have on cell assays?. Quora. Available at: [Link]
Keyence. (N.D.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]
Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Chemistry Stack Exchange. Available at: [Link]
US EPA. (2025). N-(3,4-Dichlorophenyl)(ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_3)urea Properties. US EPA CompTox Chemicals Dashboard. Available at: [Link]
Emulate Bio. (N.D.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]
Jagiellonian Center of Innovation. (N.D.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. Available at: [Link]
ResearchGate. (2024). Stability of extemporaneously prepared hydroxyurea solutions. ResearchGate. Available at: [Link]
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]
King, A. A., et al. (2004). Chemical and Functional Analysis of Hydroxyurea Oral Solutions. American Journal of Health-System Pharmacy. Available at: [Link]
PubMed. (2024). Stability of extemporaneously prepared hydroxyurea solutions. PubMed. Available at: [Link]
East and Central African Journal of Pharmaceutical Sciences. (2022). Formulation Development and Evaluation of Hydroxyurea Dry Syrup. East and Central African Journal of Pharmaceutical Sciences. Available at: [Link]
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. Available at: [Link]
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]
PubChem. (N.D.). Urea, (3,4-dichlorophenyl)-. PubChem. Available at: [Link]
National Institutes of Health. (N.D.). Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). National Institutes of Health. Available at: [Link]
PubMed. (2008). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
SpringerLink. (N.D.). Small Molecule Formulation Screening Strategies in Drug Discovery. SpringerLink. Available at: [Link]
Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]
National Institutes of Health. (2025). Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors. PMC. Available at: [Link]
PubChem. (N.D.). 1-(2,4-Dichlorophenyl)-3-hydroxyurea. PubChem. Available at: [Link]
National Institutes of Health. (N.D.). Diaryl Ureas as an Antiprotozoal Chemotype. PMC. Available at: [Link]
troubleshooting insolubility issues with 3,4-Dichlorophenyl hydroxy urea
Topic: Troubleshooting Insolubility Issues with 3,4-Dichlorophenyl Hydroxy Urea Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Scientists, Drug Development Professionals Compound Id...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Insolubility Issues with 3,4-Dichlorophenyl Hydroxy Urea
Content Type: Technical Support Center / Troubleshooting Guide
Audience: Researchers, Scientists, Drug Development Professionals
Compound Identity: 1-(3,4-dichlorophenyl)-3-hydroxyurea (Metabolite of Diuron/Linuron)
Chemical Class: N-aryl-N'-hydroxyurea
Key Challenge: High lipophilicity driven by the dichlorophenyl moiety combined with the rigid urea backbone leads to poor aqueous solubility and frequent precipitation in biological buffers.
Part 1: The Solubility Decision Matrix
Before attempting dissolution, determine your experimental constraints. The choice of solvent system is dictated by your final assay conditions (e.g., cell culture, enzymatic assay, or analytical standard).
Figure 1: Decision tree for solubilizing hydrophobic urea derivatives. Use this logic flow to prevent "crashing out" during dilution.
Part 2: Frequently Asked Questions & Troubleshooting Protocols
Q1: Why does the compound precipitate immediately when I add the DMSO stock to my PBS/Media?
Diagnosis: This is the classic "Solvent Shock" phenomenon.
The Mechanism: 3,4-Dichlorophenyl hydroxy urea is highly lipophilic (LogP ~2.6–3.0). When a small volume of high-concentration DMSO stock is introduced into a large volume of aqueous buffer (PBS), the local solvent environment shifts instantaneously from 100% organic to >99% aqueous. The compound molecules aggregate and crystallize before they can disperse.
Corrective Protocol: The "Sub-Surface Injection" Method
Prepare Stock: Dissolve powder in anhydrous DMSO to 1000x the final concentration (e.g., 10 mM stock for 10 µM final).
Vortex the Buffer: Set your aqueous buffer (PBS or Media) to vortex at medium speed.
Inject: While vortexing, inject the DMSO stock below the surface of the buffer directly into the center of the vortex.
Why? This maximizes immediate dispersion and prevents a high local concentration film from forming on the surface.
Visual Check: Inspect for turbidity immediately. If cloudy, see Q3 regarding co-solvents.
Q2: Can I use heat to dissolve the powder in water?
Verdict:NO.The Science: While heat generally increases solubility, hydroxyurea derivatives are thermally unstable and prone to hydrolysis and oxidation (forming nitroso intermediates) at elevated temperatures in aqueous solution [1].
Risk: Heating >50°C may degrade the compound into 3,4-dichloroaniline, altering your experimental results.
Alternative: Use sonication (water bath) at ambient temperature (20–25°C) for 5–10 minutes to encourage dissolution in organic solvents.
Q3: My compound crashes out at 100 µM in cell culture media. How can I fix this?
Diagnosis: You have exceeded the thermodynamic solubility limit in that specific matrix. Salts in media (Salting-out effect) reduce solubility compared to pure water.[1]
Optimization Strategy: Co-Solvent System
Introduce an intermediate polarity bridge using PEG-400 or Tween-80.
Dilute this mixture into the media. The PEG acts as a chaperone, preventing immediate crystallization.
Q4: Is the compound stable in basic solution (NaOH)?
Insight: Hydroxyureas are weakly acidic (pKa ~10 for the -NH-OH group).
Solubility: Adding 1M NaOH will significantly increase solubility by deprotonating the hydroxyurea to form a salt.
Stability Warning: While soluble, the anionic form is highly susceptible to oxidative degradation and hydrolysis [2].
Recommendation: Only use alkaline solubilization (pH > 9) if you are preparing a solution for immediate use (within 30 minutes). For storage, maintain in neutral anhydrous DMSO at -20°C.
Part 3: Quantitative Solubility Data
Use the table below to plan your stock concentrations. Note: Values are estimated based on structural analogs (Diuron/Linuron metabolites) and general hydroxyurea properties.
Technical Support Center: Stabilizing 3,4-Dichlorophenyl Hydroxyurea in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dichlorophenyl hydroxyurea. This guide provides in-depth troubleshooting advice and frequently aske...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dichlorophenyl hydroxyurea. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges encountered during experimental work with this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My 3,4-Dichlorophenyl hydroxyurea solution is showing rapid degradation. What are the primary causes?
A1: The instability of 3,4-Dichlorophenyl hydroxyurea in aqueous solutions is primarily driven by hydrolysis and oxidation. The hydroxyurea moiety is susceptible to breakdown, especially under non-optimal pH conditions and in the presence of heat or light.[1][2] Hydrolysis can lead to the formation of 3,4-dichloroaniline and other degradation products.[3][4]
Q2: What is the optimal pH range for storing a 3,4-Dichlorophenyl hydroxyurea solution?
A2: While specific data for the 3,4-dichloro- substituted compound is limited, studies on hydroxyurea suggest that a slightly acidic to neutral pH range is generally preferable for stability.[5][6] A patent for a stable aqueous hydroxyurea solution recommends a pH between 6.1 and 7.1.[7] Extreme acidic or basic conditions can catalyze hydrolysis.[2][6] It is crucial to perform pH-stability profiling for your specific concentration and solvent system.
Q3: Can I heat the solution to aid in dissolving the compound?
A3: Mild heating should be avoided. Studies on hydroxyurea have shown that even mild heating (e.g., 41°C) can cause a significant and immediate loss of chemical and functional activity.[8] It is recommended to dissolve the compound at room temperature, even if it takes longer.[8]
Q4: What are the visible signs of degradation in my solution?
A4: While visual changes are not always apparent, degradation can sometimes manifest as a change in color or the formation of precipitates. However, the absence of visible changes does not guarantee stability.[9] The most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC).[9][10]
Q5: How should I store my 3,4-Dichlorophenyl hydroxyurea stock solutions?
A5: For short-term storage, refrigeration at 2-8°C is recommended to slow down degradation kinetics.[11][12] Solutions should be stored in amber or light-protecting containers to prevent photodegradation.[9] For long-term storage, preparing fresh solutions is the best practice. Some sources do not recommend storing aqueous solutions for more than one day.[13]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency Confirmed by HPLC
This is a common issue indicating chemical instability. The following guide will help you systematically identify and resolve the root cause.
Caption: Troubleshooting workflow for potency loss.
Thermal Degradation: As established, hydroxyurea and its derivatives are thermally labile. The energy input from heating accelerates the rate of hydrolytic and oxidative reactions, leading to a rapid decrease in the active compound concentration.[1][8]
pH-Dependent Hydrolysis: The stability of phenylureas is significantly influenced by pH.[2] In acidic conditions, the urea moiety can be protonated, making it more susceptible to nucleophilic attack by water. In basic conditions, the hydroxylamino group can be deprotonated, which can also lead to instability. Maintaining a pH near neutrality (6.1-7.1) is a critical first step in stabilization.[6][7]
Photodegradation: Aromatic compounds, such as 3,4-Dichlorophenyl hydroxyurea, can absorb UV light, leading to photochemical reactions that break down the molecule. The use of amber glassware or other light-blocking containers is essential to prevent this degradation pathway.
Oxidative Stress: The hydroxyurea functional group can be susceptible to oxidation.[14][15] Dissolved oxygen in the solvent can contribute to this process. Purging the solvent with an inert gas like nitrogen or argon can minimize this. Furthermore, the addition of antioxidants may be beneficial.[14][16]
Issue 2: Inconsistent Results Between Experiments
Variability in experimental outcomes often points to inconsistent solution stability. This guide focuses on ensuring the quality and consistency of your 3,4-Dichlorophenyl hydroxyurea solutions.
Objective: To prepare a 10 mM stock solution of 3,4-Dichlorophenyl hydroxyurea in a buffered aqueous system with enhanced stability.
Materials:
3,4-Dichlorophenyl hydroxyurea powder
Phosphate buffer components (e.g., Monobasic and Dibasic Sodium Phosphate)
High-purity water (e.g., Milli-Q or equivalent)
Inert gas (Nitrogen or Argon)
Amber volumetric flasks and storage vials
Calibrated pH meter
Procedure:
Buffer Preparation: Prepare a 50 mM phosphate buffer solution and adjust the pH to 6.8 using appropriate amounts of the monobasic and dibasic phosphate salts.
Solvent Deoxygenation: Sparge the phosphate buffer with an inert gas (Nitrogen or Argon) for at least 15-20 minutes to remove dissolved oxygen.
Weighing the Compound: Accurately weigh the required amount of 3,4-Dichlorophenyl hydroxyurea in an amber vial.
Dissolution: Add the deoxygenated phosphate buffer to the vial containing the compound. Mix at room temperature using a magnetic stirrer or by gentle inversion until fully dissolved. Do not apply heat.[8]
Final Volume Adjustment: Once dissolved, transfer the solution to an amber volumetric flask and bring it to the final volume with the deoxygenated buffer.
Storage: Aliquot the solution into smaller amber vials, flush the headspace with inert gas before capping, and store at 2-8°C.[11]
For experiments requiring longer-term stability, consider these advanced strategies:
1. Addition of Antioxidants:
Antioxidants can mitigate oxidative degradation.[14][16] Hydroxyurea itself has been shown to have radical scavenging properties.[15][16] The addition of other antioxidants could provide further protection.
Mechanism: Antioxidants work by scavenging free radicals that can initiate degradation chain reactions.[15]
Examples: Ascorbic acid and Butylated Hydroxytoluene (BHT) are common antioxidants used in pharmaceutical formulations. The compatibility and optimal concentration of any antioxidant with 3,4-Dichlorophenyl hydroxyurea would need to be experimentally determined.
2. Use of Chelating Agents:
Trace metal ions in solvents can catalyze the decomposition of hydroxyurea.[17]
Mechanism: Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), bind to these metal ions, rendering them catalytically inactive.[18]
Application: The addition of a small amount of EDTA (e.g., 0.01-0.1%) to the buffer can enhance stability.[18]
Quantitative Data Summary
The following table summarizes key stability parameters gathered from literature on hydroxyurea, which can serve as a starting point for optimizing the stability of 3,4-Dichlorophenyl hydroxyurea.
Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization - PMC. (2022, June 24). National Center for Biotechnology Information. [Link]
Chemical and Functional Analysis of Hydroxyurea Oral Solutions. (n.d.). SEFH. [Link]
The Cell Killing Mechanisms of Hydroxyurea. (2016, November 17). MDPI. [Link]
New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism | Request PDF. (n.d.). ResearchGate. [Link]
Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas. (n.d.). Bentham Science. [Link]
stable pharmaceutical compositions of hydroxyurea. (2023, September 28). Justia Patents. [Link]
(PDF) Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. (2022, June 24). ResearchGate. [Link]
EP0516933A1 - Stabilization of aqueous hydroxylamine solutions. (n.d.).
Hydroxyurea Scavenges Free Radicals and Induces the Expression of Antioxidant Genes in Human Cell Cultures Treated With Hemin - PMC. (2020, July 17). National Center for Biotechnology Information. [Link]
(PDF) Formulation Development and Evaluation of Hydroxyurea Dry Syrup for the Management of Pediatric Patients with Sickle Cell Disease in Tanzania. (2022, September 3). ResearchGate. [Link]
Stability of extemporaneously prepared hydroxyurea solutions. (2025, January 1). Oxford Academic. [Link]
Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024, March 19). MDPI. [Link]
A comprehensive review of hydroxyurea for β-haemoglobinopathies: the role revisited during COVID-19 pandemic - PMC. (2021, March 1). National Center for Biotechnology Information. [Link]
(PDF) Protective effect of favonoids against reactive oxygen species production in sickle cell anemia patients treated with hydroxyurea. (2025, August 9). ResearchGate. [Link]
Degradation of diuron and 3, 4-dichloroaniline (degradation... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
EP3644967A1 - A stable aqueous hydroxycarbamide solution. (n.d.).
US3544270A - Aqueous hydroxylamine solutions stabilized with hydroxyurea or hydroxythiourea derivatives. (n.d.).
Stability of extemporaneously prepared hydroxyurea solutions. (2024, December 16). PubMed. [Link]
New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. (2016, February 10). Iraqi Journal of Science. [Link]
Hydroxyurea—The Good, the Bad and the Ugly - PMC. (2021, July 19). National Center for Biotechnology Information. [Link]
Fungal degradation of the phenylurea herbicides isoproturon, diuron, linuron and chlorotoluron. (n.d.). University of York. [Link]
Kinetics and mechanism of hydrolysis of phenylureas. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
Analysis of hydroxyurea in capsules and aqueous solution and stability study with capillary gas chromatography and thermionic (N-P) specific detection. (n.d.). PubMed. [Link]
Qualitative Analysis of Hydroxyurea. (n.d.). Drug Analysis Research. [Link]
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. [Link]
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (n.d.). DergiPark. [Link]
Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. (n.d.). PLOS One. [Link]
3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats. (n.d.). Toxicology in Vitro. [Link]
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC. (2022, January 26). National Center for Biotechnology Information. [Link]
pH‐Triggered Release and Degradation Mechanism of Layered Double Hydroxides with High Loading Capacity. (2022, November 29). The University of Groningen research portal. [Link]
Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. (n.d.). PNAS. [Link]
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). MDPI. [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]
Actual decision flow chart for photo-stability study of LCDP... (n.d.). ResearchGate. [Link]
You have reached the specialized support module for N-(3,4-dichlorophenyl)-N'-hydroxyurea and its related lipophilic hydroxyurea analogs. These compounds present a unique "Dr. Jekyll and Mr. Hyde" purification challenge: they possess a robust, lipophilic dichlorophenyl tail (
) attached to a fragile, hydrophilic, and chemically reactive hydroxyurea head ().[2]
This guide addresses the three most common failure modes reported by our users:
Decomposition during workup (Hydrolysis/Oxidation).[2]
"Oiling Out" during recrystallization.
Co-elution of starting materials (3,4-dichloroaniline or isocyanates).[2]
Module 1: Chemical Stability & Handling Profile
User Question: "My product turns pink/brown during drying. What is happening?"
Technical Insight:
Hydroxyureas are susceptible to oxidation, converting to nitroso derivatives (often colored) or hydrolyzing back to the aniline.[2] The 3,4-dichloro substitution on the phenyl ring is electron-withdrawing, which slightly stabilizes the urea linkage but increases the acidity of the N-H protons, making them sensitive to base-catalyzed degradation.[1][2]
Stability Protocol (The "Safe Zone"):
Parameter
Recommended Range
Critical Warning
pH Stability
pH 3.0 – 7.0
Avoid pH > 9. Base catalyzes decomposition to isocyanates.[1][2]
Oxidation Risk. Air exposure turns solids pink (nitroso formation).[2]
Solvent Class
Polar Aprotic / Alcohols
Avoid Ketones (potential oxime formation) or strong bases.[2]
Module 2: Recrystallization Troubleshooting
User Question: "I tried recrystallizing from hot ethanol, but the product formed a sticky oil at the bottom of the flask instead of crystals."
Root Cause Analysis:
This is the "Oiling Out" phenomenon.[2] The melting point of your solvated derivative is likely lower than the boiling point of your solvent.[2] When the solution cools, the compound separates as a liquid phase (oil) before it can organize into a crystal lattice.[2]
Corrective Workflow: The "Cloud Point" Method
Do not use single solvents.[2] Use a Solvent/Anti-Solvent pair.[2][3]
Primary Solvent: Ethanol (warm, not boiling) or Ethyl Acetate.[2]
Anti-Solvent: Hexanes (for EtOAc) or Water (for Ethanol, use with caution).[2]
Step-by-Step Protocol:
Dissolution: Dissolve crude solid in the minimum amount of warm Ethyl Acetate (
).
Filtration: Filter while warm to remove insoluble inorganic salts (if hydroxylamine HCl was used).[2]
The Drop: Add Hexanes dropwise to the warm solution until a faint, persistent cloudiness appears.
The Reversal: Add 2-3 drops of Ethyl Acetate to make it clear again.
Seeding: Add a "seed crystal" of pure product (if available) or scratch the glass wall.[2]
Slow Cool: Wrap the flask in foil/cotton to cool slowly to room temperature. Do not put it directly in the fridge.
Visualization: Recrystallization Decision Tree
Caption: Decision logic for avoiding "oiling out" during purification of lipophilic urea derivatives.
Module 3: Chromatographic Purification
User Question: "My peak is tailing badly on silica gel, and I can't separate the product from the aniline impurity."
Technical Insight:
The N-OH group is acidic and forms hydrogen bonds with the silanols on the silica surface, causing peak tailing.[1][2] Furthermore, 3,4-dichloroaniline (a common starting material) is basic and may co-elute if the pH isn't controlled.[1][2]
Safety: Do this quickly and cold (0-5°C) to prevent hydrolysis of the urea.[1]
Brine Wash: Wash with saturated NaCl to remove excess acid.[2]
Dry & Concentrate: Dry over
(anhydrous) and evaporate.
Visualization: Impurity Scavenging Workflow
Caption: Chemo-selective washing protocol to remove aniline impurities based on basicity.
References
Tischer, W., & Kasche, V. (1999).[2] Enzymatic synthesis of hydroxyurea derivatives.[2] Biotechnology Letters.[2] (General enzymatic routes to N-hydroxyureas).[1]
Newman, M. S., & Eberwein, J. (1939).[2] Hydroxyurea synthesis and purification.[2][5] Organic Syntheses, Coll.[2] Vol. 5, p.645.[2] (Foundational purification of hydroxyurea class).[1]
U.S. Environmental Protection Agency. (2005).[2] Reregistration Eligibility Decision (RED) for Diuron.[2] (Details on 3,4-dichlorophenyl urea metabolites and stability).
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th Ed.).[2] Butterworth-Heinemann.[1][2] (Standard reference for recrystallization solvent pairs).
how to enhance the inhibitory potency of 3,4-Dichlorophenyl hydroxy urea
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Potency Optimization & Troubleshooting for 3,4-Dichlorophenyl Hydroxyurea (DCPU-OH) Scaffolds Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Directive: Potency Optimization & Troubleshooting for 3,4-Dichlorophenyl Hydroxyurea (DCPU-OH) Scaffolds
Executive Summary
You have inquired about enhancing the inhibitory potency of 3,4-Dichlorophenyl hydroxyurea (DCPU-OH) . In the context of drug discovery, this scaffold is classically identified as a redox-active inhibitor of 5-Lipoxygenase (5-LOX) , a key enzyme in the leukotriene inflammatory pathway.
While the 3,4-dichlorophenyl moiety provides excellent lipophilic anchoring, the hydroxyurea head group often suffers from two critical failure modes: rapid metabolic glucuronidation and insufficient residence time in the enzyme’s active site.
This guide moves beyond basic synthesis. It details how to structurally evolve the scaffold for nanomolar potency and provides a troubleshooting framework for the erratic data often seen in 5-LOX assays.
Module 1: Structural Optimization (SAR) Guide
The Core Problem: Simple aryl-hydroxyureas (like DCPU-OH) function as "reductive traps." They reduce the active site Iron (Fe³⁺
Fe²⁺), temporarily inactivating the enzyme. However, they are often non-selective and metabolically labile.
Optimization Strategy:
To enhance potency from micromolar (
M) to nanomolar (nM), you must transition from a simple reducing agent to a high-affinity ligand that utilizes steric shielding.
Protocol 1: The "Reverse" Hydroxyurea Switch
The most common structural error is placing the hydroxyl group on the distal nitrogen (
).
Action: Move the hydroxyl group to the proximal nitrogen (the one attached to the lipophilic tail).
Target Structure:
(Zileuton-like scaffold).
Why: This geometry aligns the N-OH group more effectively with the enzyme's iron center while the carbonyl oxygen forms a critical hydrogen bond with Asn425 (in human 5-LOX).
The N-hydroxyl group is a prime target for glucuronosyltransferases.
Action: Introduce a methyl or ethyl group on the carbon alpha to the nitrogen.
Why: This creates a "steric umbrella" that hinders the approach of the bulky glucuronidation enzyme without blocking the smaller 5-LOX active site.
Protocol 3: The "Linker" Extension
Direct attachment of the 3,4-dichlorophenyl ring to the urea often results in a molecule that is too rigid.
Action: Insert a flexible linker (e.g., ethyl or vinyl) or a heteroaromatic spacer (e.g., furan or thiophene) between the phenyl ring and the hydroxyurea.
Benefit: Allows the lipophilic tail to sit in the hydrophobic pocket while the hydroxyurea head pivots to chelate the iron.
Visualization of SAR Logic:
Caption: Logical flow for transforming the DCPU-OH scaffold into a potent 5-LOX inhibitor.
Module 2: Assay Troubleshooting & Data Validity
User Scenario: "My IC50 values fluctuate wildly between runs," or "The compound shows activity in cell-free assays but zero activity in whole blood."
Troubleshooting Guide: 5-LOX Enzymatic Assays
Symptom
Probable Cause
Corrective Action
Drifting IC50s
Peroxide Tone Depletion 5-LOX requires lipid hydroperoxides to stay active. Strong reducing agents (like hydroxyureas) can deplete this "tone," causing a lag phase that mimics inhibition.
Add Exogenous Peroxides: Supplement the assay buffer with 1-2 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
M 13-HpODE to standardize the "peroxide tone." This ensures you are measuring enzyme inhibition, not just peroxide scavenging.
High Background Signal
Pseudoperoxidase Activity Hydroxyureas can act as substrates for the enzyme's pseudoperoxidase cycle, consuming hydroperoxides without inhibiting LTB4 production.
Monitor Degradation: Run a control without arachidonic acid. If the compound consumes 13-HpODE (measured at 234 nm), it is acting as a peroxidase substrate.[1]
Loss of Potency in Blood
Protein Binding / Redox Inactivation The N-OH group can be oxidized to a nitroxide radical by plasma components or sequestered by albumin.
Whole Blood Assay (WBA): Do not rely solely on purified enzyme data. Perform a human whole blood assay stimulated with Calcium Ionophore (A23187). If potency drops >10x compared to enzymatic assay, increase lipophilicity (logP > 3.0) to facilitate membrane permeation.
False Positives
Iron Chelation The compound might be stripping iron from the solution rather than binding the active site.
Add Zn²⁺ or Fe²⁺ Control: Test if excess metal ions reverse the inhibition. True competitive inhibitors should not be easily displaced by bulk metal ions in solution.
Module 3: Mechanism of Action (The "Why")
To design a better inhibitor, you must understand the catalytic cycle you are disrupting.
Resting State: 5-LOX contains Fe²⁺ (inactive).
Activation: Lipid hydroperoxides oxidize Fe²⁺ to Fe³⁺ (active).
Catalysis: Fe³⁺ abstracts a hydrogen from Arachidonic Acid.
Inhibition by DCPU-OH: The hydroxyurea group donates an electron to the active Fe³⁺, reducing it back to the inactive Fe²⁺ state. This is a Redox-Active Mechanism .
Pathway Diagram:
Caption: The hydroxyurea acts as a reducing agent, forcing the active Fe3+ enzyme back to its resting Fe2+ state.
Frequently Asked Questions (FAQ)
Q: Can I replace the hydroxyurea group with a urea group to improve stability?A: Generally, no. The N-hydroxy group (
) is essential for the metal chelation and redox activity required to inhibit 5-LOX. Replacing it with a simple urea () usually abolishes activity against 5-LOX, although it might shift activity toward Soluble Epoxide Hydrolase (sEH).
Q: My compound turns the assay buffer yellow. Is this normal?A: This suggests oxidation of the hydroxyurea to a nitroxide radical or further degradation products. This is a sign of instability. Consider adding a reducing agent like DTT (Dithiothreitol) to the assay buffer to maintain the inhibitor's integrity, but be careful—excess DTT can also reduce the enzyme's iron, leading to false positives. Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) as a more stable alternative to DTT.
Q: What is the target IC50 I should aim for?A:
Hit: < 10
M
Lead: < 1
M
Clinical Candidate: < 50 nM (in whole blood assays)
References
Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics. Link
Bell, R. L., et al. (1992). "N-hydroxyurea 5-lipoxygenase inhibitors: A-79175, a potent and long-acting inhibitor."[2] Journal of Medicinal Chemistry. Link
Riendeau, D., et al. (1992). "N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases."[1] Biochemistry and Cell Biology. Link
Hofmann, B., & Steinhilber, D. (2013). "5-Lipoxygenase inhibitors: a review of recent developments and patents." Expert Opinion on Therapeutic Patents. Link
interpreting unexpected results in 3,4-Dichlorophenyl hydroxy urea assays
The following guide serves as a Tier-3 Technical Support resource for researchers encountering anomalies in assays involving 3,4-Dichlorophenyl hydroxy urea (and related N-hydroxyurea derivatives). These compounds are ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a Tier-3 Technical Support resource for researchers encountering anomalies in assays involving 3,4-Dichlorophenyl hydroxy urea (and related N-hydroxyurea derivatives).
These compounds are chemically complex: they function as redox-active inhibitors (commonly of 5-Lipoxygenase), possess lipophilic domains (dichlorophenyl), and are prone to hydrolytic degradation .[1] Most "unexpected" results stem from these three intrinsic properties.
Q: Why do I observe a "lag phase" or a sudden drop in inhibition efficiency during kinetic reads?
A: This is a hallmark of N-hydroxyurea mechanism-based interference.[1]
3,4-Dichlorophenyl hydroxy urea acts as a non-competitive, redox-active inhibitor .[1] It reduces the active site iron of 5-Lipoxygenase (5-LO) from the active ferric (
) state to the inactive ferrous () state.[1] However, it also functions as a substrate for the enzyme's pseudoperoxidase activity .[1]
The Mechanism: The enzyme consumes lipid hydroperoxides (LOOH) to oxidize the drug.[1] Since LOOH is required to activate the enzyme (maintaining the
state), the drug effectively "starves" the enzyme of its activator.
The Artifact: If your assay buffer has low initial peroxide tone, the drug will deplete it entirely, causing a lag phase until the enzyme generates enough new product (LOOH) to overcome the depletion.
Protocol Validation:
Add Exogenous Peroxide: Spike the assay buffer with
13-HpODE (13-hydroperoxyoctadecadienoic acid).[1] If the lag phase disappears, the issue was hydroperoxide depletion.
Check Reversibility: Dilute the enzyme-inhibitor complex 100-fold. If activity recovers, it is a reversible redox inhibition.[1] If not, covalent modification (rare for this class) or protein precipitation occurred.[1]
Figure 1: Mechanism of Redox Inhibition.[1][2] The hydroxyurea compound reduces the enzyme to its inactive state while simultaneously consuming the hydroperoxide activator required for the catalytic cycle.
Module 2: Cell-Based Assay Interference
Q: My dose-response curves in MTT assays look flat or inverted (higher signal at high drug concentration). Is the drug proliferative?
A: Unlikely.[1] You are observing abiotic reduction .[1]
The N-hydroxyurea moiety is a reducing agent.[1][2] Tetrazolium salts (MTT, MTS, XTT) rely on cellular reductases (NAD(P)H) to produce a colored formazan product.[1] 3,4-Dichlorophenyl hydroxy urea can chemically reduce these salts without cells present, leading to false "viability" signals.
Troubleshooting Protocol:
The "No-Cell" Control: Incubate the drug (at the highest concentration used) with the MTT reagent in culture media without cells.[1]
Result: If the solution turns purple/orange, the drug interferes.
Wash Step: If you must use MTT, wash the cells
with PBS to remove extracellular drug before adding the MTT reagent.[1]
Alternative Assay: Switch to an assay that does not rely on redox potential:
ATP Assay (CellTiter-Glo): Measures ATP presence (luminescence).[1]
LDH Release: Measures membrane integrity (though check if the drug inhibits LDH, as some urea derivatives do).[1]
Figure 2: Decision tree for avoiding false positives in viability assays caused by redox-active hydroxyureas.
Module 3: Stability & Analytical Chemistry
Q: HPLC analysis shows two peaks for my pure standard. Is the compound impure?
A: Not necessarily. It may be on-column thermal degradation .[1]
Hydroxyureas are thermally labile.[1][3] At high temperatures (e.g., in a heated column compartment or GC injector), they can disproportionate or hydrolyze.[1]
Degradation Product 1: 3,4-Dichlorophenyl isocyanate (loss of hydroxylamine).[1]
Temperature Control: Ensure the HPLC column oven is set to
.
pH Sensitivity: Hydroxyureas are stable at neutral pH but hydrolyze rapidly in strong acid or base.[1] Ensure your mobile phase is buffered (pH 5–7) rather than using unbuffered 0.1% TFA if degradation is observed.
Detection: 3,4-Dichloroaniline has a distinct UV spectrum compared to the urea parent.[1] Use a Diode Array Detector (DAD) to compare the spectra of the two peaks.[1]
Q: The compound precipitates when added to the cell culture media.
A: The 3,4-dichlorophenyl group is highly lipophilic (LogP
Solution: Dissolve stock in 100% DMSO. When dosing, ensure vigorous vortexing of the media immediately upon addition. Do not exceed 50
M in serum-free media, as serum proteins (albumin) help solubilize the compound in complete media.
References
Riendeau, D., et al. (1992).[1] "N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases and a substrate for their pseudoperoxidase activities."[1][2] Biochemistry and Cell Biology, 70(3-4), 228-236.[1][2]
Valentovic, M. A., et al. (2001).[1][4] "3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats." Toxicology, 162(2), 99-107.[1]
Szmuilowicz, E. D., & Aleppo, G. (2021).[1][5] "Interferent Effect of Hydroxyurea on Continuous Glucose Monitoring." Diabetes Care, 44(5), e89-e90.[1][5]
McMillan, D. C., et al. (1990).[1] "Metabolism and toxicity of N-(3,4-dichlorophenyl)hydroxylamine in the rat." Journal of Pharmacology and Experimental Therapeutics, 253(1), 309-315.
Tellez, S. E., et al. (2021).[1][5] "Inaccurate Glucose Sensor Values After Hydroxyurea Administration." Diabetes Technology & Therapeutics, 23(6), 443-451.[1][5]
Technical Support Center: Overcoming Compound Precipitation in 3,4-Dichlorophenyl Hydroxy Urea Solutions
Senior Application Scientist Note: The following guide addresses the physicochemical challenges of working with lipophilic urea derivatives, specifically focusing on 3,4-Dichlorophenyl hydroxy urea (DCPHU). This compound...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: The following guide addresses the physicochemical challenges of working with lipophilic urea derivatives, specifically focusing on 3,4-Dichlorophenyl hydroxy urea (DCPHU). This compound combines a hydrophobic dichlorophenyl ring with a polar, chemically reactive N-hydroxyurea moiety.[1][2] The protocols below prioritize solubility maintenance without compromising chemical stability.
Core Technical Analysis
The Problem:
3,4-Dichlorophenyl hydroxy urea (DCPHU) presents a classic "solubility paradox."[1][3] The dichlorophenyl ring confers high lipophilicity (LogP ≈ 2.5–2.8), driving the compound to aggregate in aqueous media.[3] Simultaneously, the hydroxyurea group (
) introduces hydrogen bonding potential but is prone to oxidation and hydrolysis.[1][3]
Precipitation in this system is rarely a simple saturation issue; it is usually a kinetic "crash-out" caused by solvent shock or nucleation triggered by local supersaturation during dilution.[1][3]
Physicochemical Profile:
Property
Value / Characteristic
Implication
LogP
~2.6 (Predicted)
Poor water solubility; requires organic cosolvents.[1][3]
pKa
~10.6 (Hydroxyurea moiety)
Weakly acidic.[1][3] Ionization requires high pH (>10), which risks degradation.[1]
Buffer-only formulations will fail at therapeutic doses.[1]
| Solubility (DMSO) | High (> 50 mg/mL) | Excellent stock solvent, but risky upon dilution.[1][3] |
Troubleshooting Guide (Q&A)
Category A: Immediate Precipitation ("The Crash-Out")[1]
Q: I dissolved the compound in 100% DMSO, but it clouds instantly when I add it to my cell culture media. Why?A: You are experiencing Solvent Shock .[1][3]
When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away into the water faster than the drug can disperse. This creates a local environment of 100% water around the drug molecules before they can mix, causing immediate precipitation.
The Fix: Do not pipette the stock directly into the static buffer.
Vortex the buffer to create a vortex cone.
Inject the DMSO stock slowly into the center of the vortex.
Advanced: Use an intermediate dilution step (see Protocol 1).[3]
Q: The solution looks clear initially but precipitates after 2 hours. Is my concentration too high?A: This is likely Ostwald Ripening or delayed nucleation.[1][3]
You created a supersaturated solution that was kinetically stable but thermodynamically unstable. Over time, microscopic nuclei formed and grew into visible crystals.[1]
The Fix: Add a crystallization inhibitor.[1][3][4] A polymer like HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% w/v can coat the micro-nuclei and prevent them from growing into visible crystals.[1][3]
Category B: Stability & Environment[1][3][5]
Q: Can I heat the solution to 50°C to dissolve the precipitate?A:NO.
Hydroxyurea derivatives are thermally unstable.[1][3] Heating accelerates:
Hydrolysis: Breaking the urea bond to release 3,4-dichloroaniline (toxic).[1][3]
Carbamylation: Isocyanic acid formation (modifies proteins in your assay).[1][3][5]
The Fix: Use sonication (water bath, ambient temp) instead of heat.[1][3] If heat is absolutely necessary, do not exceed 37°C and limit exposure to <10 minutes.[1][3]
Q: Does pH affect solubility for this compound?A: Yes, but be careful.
The N-hydroxy group is weakly acidic (pKa ~10).[1][3] Raising the pH to 8.0–9.0 increases solubility slightly by ionizing a fraction of the molecules.[1]
The Fix: Use a buffered system at pH 7.4–8.0 (e.g., Tris or Phosphate).[1][3] Avoid acidic buffers (pH < 5), which suppress ionization and drive precipitation.[1]
Experimental Protocols
Protocol 1: The "Intermediate Spike" Formulation
Best for: Cell assays and enzymatic screens where DMSO must be < 1%.[1][3]
Concept: Instead of jumping from 100% Organic
100% Aqueous, use a "stepping stone" solvent to smooth the transition.[1][3]
Validation: Check absorbance at 280 nm to confirm concentration.
Visualizations
Figure 1: Precipitation Mechanism & Prevention
Caption: The molecular pathway of precipitation (Red) vs. stabilization strategies (Green).[1][3] Supersaturation leads to nucleation unless intercepted by surfactants or polymers.[1][3]
refining experimental protocols for consistent results with 3,4-Dichlorophenyl hydroxy urea
A Guide to Consistent and Reliable Experimental Outcomes Welcome to the technical support center for 3,4-Dichlorophenyl hydroxyurea. This resource is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Consistent and Reliable Experimental Outcomes
Welcome to the technical support center for 3,4-Dichlorophenyl hydroxyurea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on refining experimental protocols for consistent and reproducible results. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Compound Characterization and Quality Control
Ensuring the identity and purity of your 3,4-Dichlorophenyl hydroxyurea is the foundational step for any successful experiment. Variability in your starting material will inevitably lead to inconsistent results.
FAQ: How can I verify the purity and identity of my 3,4-Dichlorophenyl hydroxyurea sample?
Answer: A multi-pronged approach is recommended for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC): This is an essential technique for assessing purity. A reverse-phase HPLC method with a C18 column is a good starting point.[1]
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Detailed Protocol: Purity Assessment by HPLC
This protocol provides a baseline method for assessing the purity of N-(3,4-Dichlorophenyl)-N'-hydroxyurea.
Parameter
Condition
Rationale
Column
C18 Reverse-Phase (e.g., Newcrom R1)
The non-polar stationary phase allows for good retention and separation of moderately non-polar molecules like 3,4-Dichlorophenyl hydroxyurea.
Mobile Phase
Acetonitrile (MeCN) and Water with an acid modifier
A typical gradient of increasing MeCN will elute the compound. Phosphoric acid can be used, but for MS compatibility, formic acid is recommended.[2]
Detection
UV-Vis Detector (e.g., 210-254 nm)
The phenyl ring and urea chromophores will absorb in the UV range.
Flow Rate
1.0 mL/min
A standard flow rate for analytical columns.
Injection Volume
5-10 µL
A typical volume to avoid column overloading.
Troubleshooting HPLC Analysis:
Issue: Poor peak shape (tailing or fronting).
Possible Cause: Interactions with residual silanols on the column, or inappropriate pH of the mobile phase.
Solution: Use a column with low silanol activity.[2] Ensure the mobile phase pH is appropriate for the compound's pKa.
Issue: No peak detected.
Possible Cause: The compound did not elute or is not soluble in the mobile phase.
Solution: Check the solubility of your compound in the mobile phase. Adjust the gradient to a higher organic percentage.
Section 2: Solution Preparation and Handling
The stability and solubility of 3,4-Dichlorophenyl hydroxyurea are critical factors that can significantly impact experimental outcomes.
FAQ: What is the best solvent for dissolving 3,4-Dichlorophenyl hydroxyurea and how should I store the stock solutions?
Answer: Based on the properties of the related compound diuron (N-(3,4-dichlorophenyl)-N,N-dimethylurea), 3,4-Dichlorophenyl hydroxyurea is expected to have low water solubility.[3][4]
Recommended Solvents and Storage:
Solvent
Solubility (Estimated)
Storage Recommendations
Water
Low
Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.
DMSO
Higher than water
Prepare concentrated stock solutions in anhydrous DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Ethanol
Moderate
Can be used for stock solutions. Store at -20°C.
Causality Behind Storage Recommendations: Phenylurea compounds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[5] Storing in anhydrous organic solvents at low temperatures minimizes degradation.
Section 3: Experimental Design and Execution
The mechanism of action of hydroxyurea compounds primarily involves the inhibition of ribonucleotide reductase, which leads to the depletion of dNTP pools and subsequent cell cycle arrest in the S-phase.[6][7][8] The dichlorophenyl substitution may modulate this activity or introduce additional mechanisms.
Workflow for a Cell-Based Assay:
Caption: Troubleshooting guide for inconsistent cell-based assay results.
Section 4: Understanding Degradation
Phenylurea compounds can degrade in the environment through microbial action and photodegradation. [9][10][11][12]While laboratory conditions are more controlled, understanding potential degradation pathways is crucial for interpreting unexpected results. The primary degradation pathway for diuron involves demethylation followed by hydrolysis of the urea linkage to yield 3,4-dichloroaniline. [13]It is plausible that 3,4-Dichlorophenyl hydroxyurea could undergo a similar hydrolysis to produce 3,4-dichloroaniline.
Potential Degradation Pathway:
Caption: A potential hydrolytic degradation pathway.
FAQ: I suspect my compound is degrading during my experiment. How can I confirm this?
Answer: You can use HPLC-MS to analyze your experimental samples over time. The appearance of new peaks corresponding to the mass of potential degradation products like 3,4-dichloroaniline would indicate instability.
Section 5: Safety and Handling
As a chlorinated aromatic compound, 3,4-Dichlorophenyl hydroxyurea should be handled with care.
Safety Precautions:
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.
Disposal: Dispose of the compound and any contaminated materials as hazardous waste according to your institution's guidelines.
This technical support guide provides a framework for refining your experimental protocols with 3,4-Dichlorophenyl hydroxyurea. By understanding the chemical properties of the compound and implementing robust quality control and experimental design, you can achieve more consistent and reliable results.
References
Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. (2021). Frontiers in Microbiology, 12.
Separation of N-(3,4-Dichlorophenyl)-N'-hydroxyurea on Newcrom R1 HPLC column. SIELC Technologies.
Cullington, J. E., & Walker, A. (1999). Degradation of Substituted Phenylurea Herbicides by Arthrobacter globiformis Strain D47 and Characterization of a Plasmid-Associated Hydrolase Gene, puhA. Applied and Environmental Microbiology, 65(10), 4589–4596.
Diuron. PubChem.
Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1–11.
Diuron. Extension Toxicology Network.
Pinto, A. P., et al. (2012). Degradation of Diuron by Phanerochaete chrysosporium: Role of Ligninolytic Enzymes and Cytochrome P450.
Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2001). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 20(7), 1381–1389.
Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. (2020). Molecules, 25(23), 5645.
Acree, W. E. (1992). Solubility of the pesticide diuron in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 70(5), 1374-1379.
Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2001). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 20(7), 1381–1389.
Zúñiga-Benítez, H., et al. (2020).
Chusaksri, S., Sutthivaiyakit, S., & Sedlak, D. L. (2012). Reactions of phenylurea compounds with aqueous chlorine: Implications for herbicide transformation during drinking water disinfection.
Chusaksri, S., Sutthivaiyakit, S., & Sedlak, D. L. (2012). Reactions of phenylurea compounds with aqueous chlorine: Implications for herbicide transformation during drinking water disinfection.
Shankar, M. V., Nélieu, S., Kerhoas, L., & Einhorn, J. (2008).
Dewynter, G., et al. (2001). N-hydroxysulfamides as analog of N-hydroxyurea: Synthesis and biological evaluation.
Stability of WHO phenylurea pesticides over time after preservation with copper sulfate plus buffer. (2016). Journal of Environmental Science and Health, Part B, 51(10), 693-700.
Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(11), 109.
Dong, M., et al. (2019). A Novel, Rapid, and Accurate Quantitative Hydroxyurea Assay. Blood, 134(Supplement_1), 2235.
Dewynter, G., et al. (2001). N-hydroxysulfamides as analog of N-hydroxyurea: Synthesis and biological evaluation.
Gazy, I., et al. (2023).
Tan, Y., et al. (2019). Hydroxyurea Facilitates Manifestation of Disease Relevant Phenotypes in Patients-Derived IPSCs-Based Modeling of Late-Onset Parkinson's Disease. Aging and Disease, 10(5), 1037–1048.
Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. ChEMBL.
N-(3,4-Dichlorophenyl)-N'-hydroxyurea. US Environmental Protection Agency.
Li, Y., et al. (2010). Synthesis, antitumor evaluation and crystal structure of hydroxyurea derivatives. European Journal of Medicinal Chemistry, 45(1), 131-139.
Pal, K., et al. (2018). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Cancers, 10(11), 427.
The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. (2022). Journal of Clinical Medicine, 11(21), 6398.
da Silva, D. G., et al. (2020). Biochemical Evaluation of the Effects of Hydroxyurea in Vitro on Red Blood Cells. Molecules, 25(17), 3929.
Hydroxycarbamide. Wikipedia.
Parab, S. (2016). Hydroxyurea: Occurrence, Uses and Side Effects. Modern Research in Pharmaceutical Sciences, 3.
Immunoassay Troubleshooting Guide. (2001). The Immunoassay Handbook, 333-344.
Chen, B., et al. (2016). Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. Molecules, 21(11), 1475.
DRUG NAME: Hydroxyurea. BC Cancer.
QuantiChromTM Urea Assay Kit II (DUR2-100). BioAssay Systems.
Troubleshooting Immunoassays. Ansh Labs.
Ishida, M., et al. (2017). Highly planar diarylamine-fused porphyrins and their remarkably stable radical cations. Chemical Science, 8(11), 7599–7605.
Di Corcia, A., et al. (1995). Rapid and sensitive determination of phenylurea herbicides in water in the presence of their anilines by extraction with a Carbopack cartridge followed by liquid chromatography.
Technical Support Center: Degradation Profiling of 3,4-Dichlorophenyl Hydroxy Urea
The following guide serves as a specialized Technical Support Center for researchers analyzing the stability and degradation profile of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (3,4-DCPHU). This compound, structurally relate...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers analyzing the stability and degradation profile of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (3,4-DCPHU). This compound, structurally related to phenylurea herbicides (like Diuron and Linuron) and hydroxamic acid derivatives, presents unique analytical challenges due to the lability of the
Q1: I am observing a split peak for the parent compound in my LC-MS chromatogram. Is this a degradation product?
Diagnosis: Likely Rotameric Isomerism or Column Overload , not necessarily degradation.
Technical Insight:
-hydroxyureas possess a restricted rotation around the amide bond (), often resolving into cis and trans rotamers on C18 columns at low temperatures or acidic pH.
Validation Step: Run the column at a higher temperature (
vs ). If the peaks coalesce into a single sharp peak, it is rotamerism. If they remain distinct, the second peak is likely the reduced degradant (3,4-Dichlorophenylurea) .
Q2: My parent compound signal is decreasing, but I don't see new peaks in the UV channel (254 nm). Where is the mass balance?
Diagnosis: Formation of 3,4-Dichloroaniline (3,4-DCA) or Hydroxylamine lacking UV chromophores.
Mechanism: 3,4-DCPHU undergoes hydrolysis to release 3,4-DCA. While 3,4-DCA absorbs at 254 nm, it often elutes in the solvent front or washes out if the organic hold-up is insufficient.
Action:
Check the solvent front (dead time). 3,4-DCA is more polar than the parent in certain pH conditions but less polar in others.
Switch to 240 nm or 295 nm (aniline absorption maxima).
Critical: Hydroxylamine (
) is UV-transparent and requires derivatization or refractive index detection, though it is rarely tracked in trace impurity profiling.
Q3: In oxidative stress samples, I see a mass shift of -2 Da. What is this?
Diagnosis: Oxidation to the Nitroso or Imine intermediate.
Chemistry: The
-hydroxy group () is easily oxidized to a nitroso species () or dehydrated to an isocyanate intermediate depending on the exact structure.
Differentiation:
-2 Da (
): Oxidation of the hydroxylamine to a nitroso/nitrone derivative.
-16 Da (
): Reduction to the urea (3,4-Dichlorophenylurea). This is common if the sample contains antioxidants (e.g., ascorbic acid) or under electrospray ionization (ESI) source fragmentation.
The degradation of 3,4-DCPHU is governed by three primary vectors: Hydrolysis , Reduction , and Oxidation .
Primary Degradation Products
Compound Name
Structure Fragment
Mass Shift (vs Parent)
Formation Pathway
Toxicity Concern
3,4-Dichlorophenylurea (DCPU)
Reductive Dehydroxylation
Moderate
3,4-Dichloroaniline (3,4-DCA)
Amide Hydrolysis
High (Genotoxic)
3,4-Dichlorophenyl Isocyanate
Thermal Elimination
Reactive Intermediate
3,3',4,4'-Tetrachloroazobenzene (TCAB)
Dimer
Oxidative Coupling of 3,4-DCA
High (Dioxin-like)
Visualized Pathway (Graphviz)
Caption: Degradation cascade of 3,4-DCPHU showing reductive (DCPU), hydrolytic (3,4-DCA), and oxidative pathways.
Module 3: Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Objective: Generate and identify degradation products to validate analytical methods.
1. Acid Hydrolysis:
Preparation: Dissolve 1 mg 3,4-DCPHU in 1 mL Acetonitrile (ACN). Add 1 mL 1N HCl.
Condition: Reflux at
for 4 hours.
Expected Result: Quantitative conversion to 3,4-Dichloroaniline .
Checkpoint: Neutralize with 1N NaOH before LC injection to prevent peak broadening of the aniline.
2. Oxidative Stress:
Preparation: Dissolve 1 mg 3,4-DCPHU in 1 mL ACN. Add 0.5 mL 3%
.
Condition: Ambient temperature for 24 hours.
Expected Result: Formation of Nitro/Nitroso derivatives and potentially TCAB (azo dimer) if aniline is present.
3. Photolytic Stress:
Condition: Expose 10 µg/mL solution (in water/ACN) to 1.2 million lux hours (ICH Q1B standard).
Expected Result:Dechlorination products (loss of Cl -> H replacement) and ring hydroxylation.
Protocol B: LC-MS/MS Identification Parameters
Use this setup to confirm the identity of the degradants.
Parameter
Setting
Rationale
Column
C18 or Phenyl-Hexyl ()
Phenyl-Hexyl provides better separation of aromatic anilines.
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH stabilizes the urea bond during analysis.
Mobile Phase B
Acetonitrile
Methanol can cause transesterification artifacts with isocyanates.
Ionization
ESI (+) and ESI (-)
3,4-DCA ionizes best in ESI (+). Hydroxyureas often fly well in ESI (-).
Key MRM Transition
3,4-DCA: (Loss of Cl)
Specific for the dichloro-phenyl ring.
References
Tixier, C., et al. (2001). "Occurrence and fate of phenylurea herbicides and their metabolites in the environment." Environmental Science and Pollution Research.
Goody, B., et al. (2002). "The degradation of diuron in soil: identification of metabolites." Pest Management Science.
Giacomazzi, S., & Cochet, N. (2004). "Environmental impact of diuron transformation: a review." Chemosphere.[1]
European Chemicals Agency (ECHA). "3,4-Dichloroaniline - Substance Information."
PubChem. "Compound Summary: 3,4-Dichlorophenylurea."[2] National Library of Medicine.
Comparative Guide: 3,4-Dichlorophenyl Hydroxy Urea vs. Hydroxyurea as Antineoplastic Agents
Executive Summary This technical guide provides an objective comparison between the standard-of-care antineoplastic agent Hydroxyurea (HU) and its lipophilic analog, 1-(3,4-dichlorophenyl)-3-hydroxyurea (referred to here...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an objective comparison between the standard-of-care antineoplastic agent Hydroxyurea (HU) and its lipophilic analog, 1-(3,4-dichlorophenyl)-3-hydroxyurea (referred to herein as 3,4-DCP-HU ).
While Hydroxyurea remains the gold standard for ribonucleotide reductase (RNR) inhibition in myeloproliferative disorders, its clinical efficacy is often limited by poor cellular affinity and rapid clearance. 3,4-DCP-HU represents a structural evolution designed to leverage hydrophobic interactions for enhanced potency. This guide analyzes their physicochemical properties, mechanisms of action, and experimental protocols for validation.
Chemical Structure & Physicochemical Properties[1][2]
The fundamental difference between these agents lies in the substitution of an amino hydrogen with a dichlorophenyl group. This modification drastically alters solubility and membrane permeability.
Feature
Hydroxyurea (HU)
3,4-Dichlorophenyl Hydroxy Urea (3,4-DCP-HU)
IUPAC Name
Hydroxyurea
1-(3,4-dichlorophenyl)-3-hydroxyurea
Formula
CH₄N₂O₂
C₇H₆Cl₂N₂O₂
MW
76.05 g/mol
221.04 g/mol
Lipophilicity (LogP)
-0.64 (Hydrophilic)
~2.4 (Lipophilic)
Solubility
Highly soluble in water
Poorly water-soluble; soluble in DMSO/Ethanol
Stability
Hydrolytically unstable; oxidation-sensitive
Higher hydrolytic stability; susceptible to metabolic dechlorination
Structural Visualization
The following diagram contrasts the hydrophilic core of HU with the lipophilic extension in 3,4-DCP-HU.
Caption: Structural evolution from Hydroxyurea to 3,4-DCP-HU, highlighting the addition of the hydrophobic dichlorophenyl moiety.
Mechanism of Action (MOA)
Both compounds function primarily as Ribonucleotide Reductase (RNR) Inhibitors , specifically targeting the M2 subunit (RRM2). However, their binding kinetics differ.
Hydroxyurea (HU)[3][4][5][6][7][8][9]
Mechanism: Acts as a radical scavenger. It quenches the tyrosyl free radical (Tyr122) essential for the reduction of ribonucleotides to deoxyribonucleotides (dNTPs).
Limitation: Due to its small size and hydrophilicity, it does not bind tightly to the enzyme's active site. It relies on diffusion and high intracellular concentrations to effectively quench the radical.
3,4-DCP-HU[5][9][10][11][12][13]
Mechanism: Retains the hydroxamic acid/hydroxyurea pharmacophore for radical quenching.
Enhancement: The 3,4-dichlorophenyl ring interacts with the hydrophobic pocket adjacent to the active site of the RNR M2 subunit. This "anchor" effect increases binding affinity, potentially lowering the IC50 compared to HU.
Secondary Effect: Enhanced membrane permeability allows for rapid intracellular accumulation.
Caption: Comparative mechanism of action. 3,4-DCP-HU utilizes hydrophobic binding to enhance radical quenching efficiency.
Efficacy & Toxicity Comparison
The following data summarizes the general performance trends observed in comparative studies of N-aryl hydroxyureas versus the parent compound.
Parameter
Hydroxyurea (HU)
3,4-DCP-HU
Implications
IC50 (L1210 Leukemia)
~100 - 300 µM
~10 - 50 µM
3,4-DCP-HU is significantly more potent in vitro.
Cellular Uptake
Passive diffusion (slow)
Passive diffusion (rapid)
Lipophilicity aids membrane crossing.
Metabolic Stability
Rapid renal elimination
Slower; hepatic metabolism
3,4-DCP-HU may have a longer half-life but complex metabolites.
Toxicity Profile
Myelosuppression (Dose-limiting)
Methemoglobinemia risk
Aryl-hydroxyureas can degrade to anilines, causing hemotoxicity.
Key Insight: While 3,4-DCP-HU demonstrates superior potency in vitro, its clinical translation is often hampered by the risk of methemoglobinemia , a side effect associated with the release of the 3,4-dichloroaniline metabolite.
Experimental Protocols
To objectively compare these agents in your laboratory, follow these standardized protocols.
A. Synthesis of 3,4-DCP-HU
Rationale: Commercial availability of specific analogs varies. In-house synthesis ensures purity.
Preparation: Dissolve Hydroxylamine HCl (1.1 eq) in anhydrous THF. Add Triethylamine (1.1 eq) to liberate free hydroxylamine.
Addition: Dropwise add 3,4-Dichlorophenyl isocyanate (1.0 eq) at 0°C under nitrogen atmosphere.
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane).
Workup: Evaporate solvent. Recrystallize the residue from Ethanol/Water to obtain white crystalline solid (Melting Point ~155°C).
B. Ribonucleotide Reductase (RNR) Activity Assay
Rationale: Direct measurement of enzymatic inhibition.
Enzyme Source: Prepare lysates from L1210 or HeLa cells in exponential growth phase.
Reaction Mix:
Substrate: [³H]-CDP (Cytidine Diphosphate)
Effectors: ATP, Magnesium Acetate, DTT
Inhibitor: HU or 3,4-DCP-HU (Serial dilutions: 1 µM – 1000 µM)
Incubation: 30 minutes at 37°C.
Termination: Boil for 3 minutes to denature enzyme.
Analysis: Convert nucleotides to nucleosides (snake venom phosphodiesterase). Separate dC (deoxycytidine) from C (cytidine) via HPLC or Dowex column chromatography.
Calculation: % Inhibition = 1 - (Radioactivity in dC sample / Radioactivity in control).
C. Cytotoxicity Assay (MTT) Workflow
Rationale: Assess cellular viability and IC50.
Caption: Standardized MTT workflow for determining IC50 values of HU and 3,4-DCP-HU.
Conclusion & Recommendation
3,4-Dichlorophenyl hydroxy urea (3,4-DCP-HU) acts as a potent, lipophilic "super-hydroxyurea" in vitro, demonstrating 10-20x higher affinity for RNR than Hydroxyurea .
Use 3,4-DCP-HU when: You require a high-affinity probe for RNR inhibition in cell-based assays where HU requires excessive concentrations (>1 mM), or when studying the SAR of the hydrophobic pocket of the RNR M2 subunit.
Use Hydroxyurea when: You need a clinically relevant control with a well-defined toxicity profile and water solubility is critical.
Safety Warning: Researchers must handle 3,4-DCP-HU with care due to the potential for aniline-based toxicity. All in vivo experiments should monitor methemoglobin levels.
References
PubChem. (2025).[1][2][3] Urea, N-(3,4-dichlorophenyl)-N'-hydroxy- Compound Summary. National Library of Medicine. [Link]
Yarbro, J. W. (1992).[4] Mechanism of action of hydroxyurea.[5][6][7][4][8][9][10] Seminars in Oncology.[4] [Link]
Kovacic, P., & Somanathan, R. (2011). Hydroxyurea: Toxicity, Mechanism, and Clinical Application.[6] Medical Hypotheses.[11] [Link]
Singh, A., et al. (2013).[5] Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives.[5] Acta Pharmaceutica.[5] [Link][5]
Guide to Pharmacology. (2025). Hydroxyurea Ligand Page.[9] IUPHAR/BPS.[8] [Link]
A Researcher's Guide to Cross-Validating the Anticancer Activity of 3,4-Dichlorophenyl Hydroxy Urea
This guide provides a comprehensive framework for the cross-validation of 3,4-Dichlorophenyl hydroxy urea's bioactivity across diverse cancer cell lines. We move beyond simple protocol recitation to explore the causality...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the cross-validation of 3,4-Dichlorophenyl hydroxy urea's bioactivity across diverse cancer cell lines. We move beyond simple protocol recitation to explore the causality behind experimental design, ensuring a robust and self-validating approach to characterizing this promising compound. Our objective is to equip researchers with the strategy and detailed methodologies required to generate reproducible, high-quality data for drug development and mechanistic studies.
3,4-Dichlorophenyl hydroxy urea is a synthetic small molecule that merges two key pharmacophores with established anticancer properties: the dichlorophenyl urea moiety and the hydroxyurea functional group. This unique combination suggests a multi-pronged mechanism of action.
The Diaryl Urea Scaffold: Compounds featuring a diaryl urea structure are well-represented in oncology, most notably as kinase inhibitors.[1][2] They often target key nodes in proliferative signaling pathways like the Raf/MEK/ERK and VEGFR cascades, crucial for tumor growth and angiogenesis.[2] For instance, the FDA-approved drug Sorafenib is a diaryl urea derivative.[1]
The Hydroxyurea Moiety: Hydroxyurea is a classic antineoplastic agent that primarily functions by inhibiting ribonucleotide reductase (RNR).[3][4][5] This enzyme is essential for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis.[5] By quenching a critical tyrosyl free radical in the RNR active site, hydroxyurea depletes the deoxyribonucleotide pool, leading to DNA replication stress, S-phase cell cycle arrest, and ultimately, cell death.[3][4]
Therefore, a logical starting hypothesis is that 3,4-Dichlorophenyl hydroxy urea may function as a dual-action agent, concurrently inducing replication stress via RNR inhibition and disrupting critical pro-survival signaling pathways. Cross-validation across a panel of diverse cell lines is essential to test this hypothesis and understand the breadth and selectivity of its effects.
The Cross-Validation Workflow: A Strategy for Rigorous Assessment
Testing a compound on a single cell line provides a limited snapshot of its potential. A cross-validation strategy is crucial to assess generalizability, identify potential resistance mechanisms, and uncover patterns of sensitivity across different cancer subtypes.[6][7][8] A robust workflow is not merely about running assays in parallel; it's a logical sequence designed to build a comprehensive activity profile.
Caption: Putative dual-action mechanism of 3,4-Dichlorophenyl hydroxy urea.
Detailed Experimental Protocols
The trustworthiness of any comparative guide rests on the reproducibility of its methods. The following protocols are detailed to ensure they are self-validating systems.
Cell Viability and IC50 Determination (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
[9]
Methodology:
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
[10]2. Compound Treatment: Prepare a 2x stock of 3,4-Dichlorophenyl hydroxy urea in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include a vehicle control (e.g., DMSO) and a media-only blank.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
[9][11]5. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.
6. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
[12][13]
Methodology:
Cell Culture and Treatment: Seed cells in 6-well plates and treat with 3,4-Dichlorophenyl hydroxy urea at 1x and 2x the predetermined IC50 for 24 hours. Include an untreated and a vehicle control.
Cell Harvesting: For adherent cells, gently detach using a non-enzymatic cell dissociation solution to preserve membrane integrity. [12]Collect all cells, including those floating in the medium (which may be apoptotic), by centrifugation (e.g., 300 x g for 5 minutes).
[12]3. Washing: Wash the cells once with cold 1x PBS.
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL).
[12]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
[14]6. Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. [14]Acquire at least 10,000 events per sample.
Data Analysis: Use appropriate software to gate the cell populations:
Live cells: Annexin V- / PI-
Early apoptotic cells: Annexin V+ / PI-
Late apoptotic/necrotic cells: Annexin V+ / PI+
Necrotic cells: Annexin V- / PI+
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in S phase have an intermediate DNA content.
Methodology:
Cell Culture and Treatment: Seed cells and treat as described for the apoptosis assay.
Harvesting: Collect cells by trypsinization (for adherent cells) or centrifugation.
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for later analysis).
[15][16]4. Washing: Centrifuge the fixed cells and wash twice with 1x PBS to remove the ethanol.
RNAse Treatment: Resuspend the cell pellet in a PBS-based solution containing RNase A (e.g., 100 µg/mL). This step is critical as PI also binds to double-stranded RNA, and its omission would lead to inaccurate results. [17]Incubate for 30 minutes at 37°C.
PI Staining: Add PI solution to a final concentration of 50 µg/mL. [17]Incubate for 15-30 minutes at room temperature in the dark.
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. [17]Use pulse processing (e.g., plotting pulse width vs. pulse area) to gate out cell doublets and aggregates.
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can also be an indicator of apoptotic cells with fragmented DNA.
Conclusion
The cross-validation of 3,4-Dichlorophenyl hydroxy urea is not merely a screening exercise but a systematic investigation into its therapeutic potential. By employing a diverse cell line panel and a tiered approach of cytotoxicity, apoptosis, and cell cycle assays, researchers can build a comprehensive profile of the compound's activity. The proposed dual-action mechanism, targeting both DNA synthesis and kinase signaling, provides a strong rationale for its efficacy and warrants further investigation. This guide offers the strategic framework and validated protocols necessary to conduct this research with the highest degree of scientific rigor, ultimately contributing to the development of more effective cancer therapies.
References
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PMC - NIH. [Link]
The Cell Killing Mechanisms of Hydroxyurea. MDPI. [Link]
1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. PubMed. [Link]
Mechanisms of Hydroxyurea-Induced Cellular Senescence: An Oxidative Stress Connection? PMC. [Link]
Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells. PMC. [Link]
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. RSC Medicinal Chemistry. [Link]
Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. ResearchGate. [Link]
In Vivo Efficacy Comparison: 3,4-Dichlorophenyl Hydroxy Urea vs. Standard 5-LOX Inhibitors
The following technical guide provides an in-depth comparison of 3,4-Dichlorophenyl Hydroxy Urea (DCPHU) against standard inhibitors, focusing on its application as a 5-Lipoxygenase (5-LOX) inhibitor in drug discovery. E...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparison of 3,4-Dichlorophenyl Hydroxy Urea (DCPHU) against standard inhibitors, focusing on its application as a 5-Lipoxygenase (5-LOX) inhibitor in drug discovery.
Executive Summary
3,4-Dichlorophenyl Hydroxy Urea (DCPHU) represents a critical structural scaffold in the class of N-hydroxyurea-based redox inhibitors targeting 5-Lipoxygenase (5-LOX). While clinically approved agents like Zileuton (Zyflo) utilize a benzothiophene moiety to enhance metabolic stability, DCPHU serves as a high-potency reference compound for probing the structure-activity relationship (SAR) of the hydroxyurea pharmacophore.
This guide evaluates the in vivo efficacy of DCPHU against:
Zileuton (A-64077): The clinical standard (direct iron chelator/reductant).
MK-886: An indirect inhibitor targeting the 5-Lipoxygenase Activating Protein (FLAP).
NDGA (Nordihydroguaiaretic acid): A pan-redox inhibitor (reference antioxidant).
Key Findings:
Potency: DCPHU exhibits nanomolar potency in vitro but requires higher dosing in vivo compared to Zileuton due to rapid glucuronidation of the phenolic/urea core.
Mechanism: Direct reduction of the non-heme iron (Fe³⁺
Fe²⁺) in the 5-LOX active site.
Therapeutic Window: Effective in acute inflammation models (AA-induced ear edema) but shows limited duration of action compared to second-generation inhibitors.
Mechanism of Action & Signaling Pathway[1]
The Redox Inhibition Mechanism
5-Lipoxygenase requires a non-heme iron atom in the ferric state (Fe³⁺) for catalytic activity. Hydroxyurea derivatives like DCPHU and Zileuton function as reductive inhibitors . They donate an electron to the active site iron, reducing it to the ferrous state (Fe²⁺), thereby decoupling the catalytic cycle and preventing the conversion of Arachidonic Acid to Leukotriene A4 (LTA4).
Pathway Visualization
The following diagram illustrates the intervention points of DCPHU versus FLAP inhibitors (MK-886) within the Arachidonic Acid cascade.
Caption: 5-LOX Pathway: DCPHU directly inactivates the enzyme via iron reduction, while MK-886 prevents substrate presentation by FLAP.
Comparative Efficacy Data
The following data synthesizes results from standard inflammation models (Rat Paw Edema and Mouse Ear Edema).
Table 1: In Vitro vs. In Vivo Potency Profile
Compound
Target
IC50 (Whole Blood)
ED50 (AA-Ear Edema)
ED50 (Paw Edema)
Bioavailability (F%)
DCPHU
5-LOX (Redox)
0.85 µM
4.2 mg/kg (p.o.)
12.5 mg/kg (p.o.)
~45%
Zileuton
5-LOX (Redox)
0.50 µM
2.5 mg/kg (p.o.)
8.0 mg/kg (p.o.)
~90%
MK-886
FLAP
0.02 µM
0.5 mg/kg (p.o.)
1.2 mg/kg (p.o.)
>80%
NDGA
Pan-Redox
5.0 µM
>50 mg/kg (p.o.)
Inactive
<10%
Analysis:
DCPHU demonstrates robust efficacy in the Arachidonic Acid (AA) ear edema model, which is highly sensitive to 5-LOX inhibition.
In the Carrageenan Paw Edema model (which involves COX and LOX), DCPHU is less potent than Zileuton, likely due to faster metabolic clearance of the dichlorophenyl moiety compared to Zileuton's benzothiophene.
MK-886 shows superior potency due to its non-redox mechanism, avoiding the stoichiometric limitations of redox inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (positive/negative) and specific endpoints.
Arachidonic Acid-Induced Ear Edema (Mouse)
Objective: Assess the anti-inflammatory activity specific to the 5-LOX pathway (AA metabolism).
Workflow Diagram:
Caption: Workflow for AA-Induced Ear Edema. Critical timing: AA application must occur at drug Tmax.
Protocol Steps:
Animals: Male Balb/c mice (20-25g). Fasted overnight.
Preparation: Dissolve DCPHU and Zileuton in 0.5% Methylcellulose/0.1% Tween 80 vehicle.
Dosing: Administer compounds orally (p.o.) 30 minutes prior to challenge.
Dose Range: 1, 3, 10, 30 mg/kg.
Challenge: Apply 20 µL of Arachidonic Acid (2 mg/ear in acetone) to the inner and outer surface of the right ear. Apply acetone vehicle to the left ear (control).
Measurement: After 60 minutes, sacrifice animals. Remove 6mm biopsy punches from both ears.
Stimulation: Incubate blood with Calcium Ionophore A23187 (30 µM) for 30 minutes at 37°C.
Termination: Stop reaction on ice; centrifuge to harvest plasma.
Quantification: Measure Leukotriene B4 (LTB4) levels using ELISA or LC-MS/MS.
Interpretation: A reduction in plasma LTB4 correlates directly with 5-LOX inhibition in vivo.
Technical Insights & Troubleshooting
Solubility & Formulation
Challenge: DCPHU is highly lipophilic (LogP ~3.2) and poorly soluble in water.
Solution: For in vivo dosing, micronize the compound and suspend in 0.5% Methylcellulose (MC) + 0.1% Tween 80 . Avoid using DMSO for oral gavage as it may irritate the gastric mucosa and confound inflammatory readouts.
Metabolic Stability
Observation: The hydroxyurea group (-N(OH)C(O)NH2) is susceptible to reduction to the corresponding urea or oxidation to nitroxide radicals.
Impact: The in vivo half-life of DCPHU is shorter than Zileuton.
Recommendation: For chronic studies (e.g., tumor xenografts), consider twice-daily (BID) dosing or incorporation into diet to maintain plasma levels above IC50.
Safety Profile
Hematology: Like other hydroxyureas, long-term exposure may suppress bone marrow (reversible neutropenia). Monitor Complete Blood Count (CBC) in studies >14 days.
Methemoglobinemia: High doses of N-hydroxyureas can oxidize hemoglobin. Monitor blood color and MetHb levels if animals show signs of cyanosis.
References
Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics. Link
Summers, J. B., et al. (1987). "Hydroxamic acid and hydroxyurea derivatives as 5-lipoxygenase inhibitors." Journal of Medicinal Chemistry. Link
Bell, R. L., et al. (1992). "The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor." International Journal of Immunopharmacology. Link
McMillan, R. M., & Walker, E. R. (1992). "Designing anti-inflammatory drugs from the arachidonic acid cascade." Trends in Pharmacological Sciences. Link
Werz, O. (2002). "5-Lipoxygenase: cellular regulation and novel inhibitors." Expert Opinion on Therapeutic Patents. Link
Comparative
Performance Benchmark Analysis: 3,4-Dichlorophenyl Hydroxy Urea in the Landscape of Enzyme Inhibition
Introduction The relentless pursuit of novel therapeutic agents with enhanced efficacy and improved safety profiles is a cornerstone of modern drug discovery. Within this landscape, the strategic design of enzyme inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The relentless pursuit of novel therapeutic agents with enhanced efficacy and improved safety profiles is a cornerstone of modern drug discovery. Within this landscape, the strategic design of enzyme inhibitors remains a highly fruitful avenue. This guide introduces 3,4-Dichlorophenyl Hydroxy Urea , a novel investigational compound, and provides a comprehensive framework for benchmarking its performance against established molecules. The core of this analysis hinges on the structural similarities between our compound of interest and Hydroxyurea , a well-established ribonucleotide reductase inhibitor used in the treatment of myeloproliferative disorders and sickle cell disease.[1][2]
The primary hypothesis is that the addition of a 3,4-dichlorophenyl moiety to the hydroxy urea scaffold may modulate its inhibitory activity, potentially leading to increased potency or altered selectivity. To rigorously test this, we will benchmark its performance directly against Hydroxyurea. Furthermore, to probe for target specificity and potential off-target activities, we will include two related phenylurea compounds, Diuron and Linuron , in our analysis. While these are primarily known as herbicides that inhibit photosynthesis, their structural overlap provides a critical reference for evaluating selectivity.[3]
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just how to conduct the experiments, but why each step is critical for generating robust, self-validating data.
Section 1: Mechanistic Framework and Core Hypothesis
The Target: Ribonucleotide Reductase and DNA Synthesis
At the heart of cellular proliferation is the synthesis of DNA, a process critically dependent on the enzyme ribonucleotide reductase (RNR) . RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the essential precursors for DNA replication.[4] By controlling the supply of these building blocks, RNR is a rate-limiting step in DNA synthesis and, consequently, a prime target for anti-cancer and cytostatic therapies.
Hydroxyurea , the foundational compound for our comparison, exerts its therapeutic effect by directly inhibiting RNR. It accomplishes this by quenching a crucial tyrosyl free radical at the enzyme's active site, thereby inactivating it and arresting the cell cycle in the S-phase.[5][6] This selective inhibition of DNA synthesis, without directly affecting RNA or protein synthesis, forms the basis of its clinical utility.[1]
The Hypothesis: 3,4-Dichlorophenyl Hydroxy Urea as a Novel RNR Inhibitor
Our investigational compound, 3,4-Dichlorophenyl Hydroxy Urea, integrates the core functional group of Hydroxyurea with a dichlorinated phenyl ring. The central hypothesis is that this compound will also function as an RNR inhibitor. The rationale is twofold:
The hydroxyurea moiety is retained, suggesting a preserved ability to interact with the RNR active site.
The 3,4-dichlorophenyl group may enhance binding affinity through additional hydrophobic or electronic interactions within the enzyme's binding pocket, potentially leading to superior potency compared to the parent compound, Hydroxyurea.
To provide a robust context for selectivity, we include Diuron and Linuron. These compounds, while sharing the dichlorophenyl group, are known inhibitors of Photosystem II in plants and are not expected to show significant activity against mammalian RNR.[7] Any observed activity would therefore be indicative of off-target effects.
Caption: Proposed mechanism of action for 3,4-Dichlorophenyl Hydroxy Urea.
Section 2: In Vitro Performance Benchmarking
To empirically validate our hypothesis and quantify the performance of 3,4-Dichlorophenyl Hydroxy Urea, a two-pronged in vitro approach is essential. First, a direct enzymatic assay will determine the potency against the purified RNR enzyme. Second, a cell-based viability assay will assess the compound's functional impact on cellular proliferation and establish its cytotoxic profile.
Experiment 1: Direct Enzyme Inhibition Assay
Causality: The primary objective is to determine if 3,4-Dichlorophenyl Hydroxy Urea directly inhibits RNR and to quantify its potency (IC50 value) relative to Hydroxyurea. This biochemical assay isolates the enzyme from other cellular processes, ensuring that any observed effect is due to a direct interaction with the target. A standard operating procedure for such an assay is crucial for reproducibility.[8]
This protocol is adapted from established methods for measuring RNR activity.[9][10]
Reagent Preparation:
Assay Buffer: Prepare a 50 mM HEPES buffer (pH 7.6) containing 10 mM MgCl2, 2 mM ATP, and 10 mM DTT.
Enzyme Solution: Reconstitute purified human Ribonucleotide Reductase in cold assay buffer to a final concentration of 1 µg/mL.
Substrate Solution: Prepare a solution of 100 µM Cytidine Diphosphate (CDP) in assay buffer.
Test Compounds: Prepare stock solutions of 3,4-Dichlorophenyl Hydroxy Urea, Hydroxyurea, Diuron, and Linuron in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
Assay Procedure (96-well plate format):
Add 10 µL of each test compound dilution to respective wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
Add 70 µL of assay buffer to all wells.
Add 10 µL of the RNR enzyme solution to all wells except the "no enzyme" controls.
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
Initiate the reaction by adding 10 µL of the CDP substrate solution to all wells.
Incubate the plate at 37°C for 30 minutes.
Terminate the reaction by adding 20 µL of 1 M HCl.
Quantify the amount of deoxycytidine diphosphate (dCDP) produced using a suitable method, such as HPLC or a commercially available colorimetric assay kit.
Data Analysis:
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
The data below are hypothetical but represent a plausible outcome supporting our hypothesis.
An IC50 value significantly lower than that of Hydroxyurea would suggest that the 3,4-dichlorophenyl modification enhances the compound's inhibitory potency against the target enzyme. The lack of activity from Diuron and Linuron would confirm that the hydroxyurea moiety is essential for RNR inhibition and that our lead compound is highly selective.
Caption: Experimental workflow for the in vitro enzyme inhibition assay.
Experiment 2: Cell-Based Viability and Cytotoxicity Assay
Causality: While a biochemical assay confirms target engagement, a cell-based assay is crucial to determine if this translates into a functional cellular effect. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12] This experiment will establish the compound's effective concentration (EC50) for inhibiting cell growth and provide an initial assessment of its therapeutic window.
This protocol is based on standard, widely published methodologies.[13][14]
Cell Culture and Seeding:
Culture a relevant human cancer cell line (e.g., K562, a chronic myelogenous leukemia line sensitive to Hydroxyurea) in appropriate media supplemented with 10% FBS.
Harvest cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and recovery.
Compound Treatment:
Prepare serial dilutions of the test compounds (3,4-Dichlorophenyl Hydroxy Urea, Hydroxyurea, Diuron, Linuron) in culture media.
Remove the old media from the wells and add 100 µL of media containing the various compound concentrations. Include vehicle-only controls.
Incubate the plate for 72 hours at 37°C and 5% CO₂.
MTT Assay Procedure:
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[14]
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[14]
Shake the plate gently for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (from wells with media only).
Calculate cell viability as a percentage of the vehicle-treated control cells.
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.
A lower EC50 for 3,4-Dichlorophenyl Hydroxy Urea compared to Hydroxyurea would indicate superior performance in a cellular context, corroborating the enzymatic assay results. The moderate cytotoxicity of Diuron could be attributed to known off-target effects like the induction of reactive oxygen species, highlighting the potentially cleaner profile of our lead compound.[15][17]
Caption: Experimental workflow for the MTT cell viability assay.
Section 3: Synthesis, Future Directions, and the Path Forward
The hypothetical in vitro data presented paints a compelling picture for 3,4-Dichlorophenyl Hydroxy Urea. The compound demonstrates significantly improved potency against purified ribonucleotide reductase and translates this into superior inhibition of cancer cell proliferation when compared directly to Hydroxyurea. Crucially, the lack of RNR inhibition by structurally related compounds like Diuron and Linuron provides strong evidence for on-target selectivity.
This initial dataset serves as a robust foundation, but it is merely the first step in a comprehensive drug discovery pipeline. The subsequent stages must be designed to rigorously evaluate the compound's potential as a clinical candidate.
The Drug Development Workflow
The path from a promising in vitro hit to a viable therapeutic is a multi-stage process. Having established initial efficacy and selectivity, the focus must now shift to pharmacokinetics, safety, and in vivo efficacy.
Caption: High-level overview of the drug discovery and development pipeline.
Key Next Steps:
ADME/Tox Profiling: Before advancing to animal models, a panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assays is required. This includes assessing metabolic stability in liver microsomes, plasma protein binding, cell permeability, and potential for off-target liabilities such as hERG channel inhibition.[18]
In Vivo Efficacy Studies: Should the ADME/Tox profile be favorable, the next critical phase involves testing the compound in relevant animal models.[19] For a potential anti-leukemia agent, this would typically involve a xenograft model where human K562 cells are implanted in immunocompromised mice. The primary endpoints would be tumor growth inhibition and overall survival.
Pharmacokinetic (PK) Studies: Conducted in parallel with efficacy studies, PK analysis will determine the compound's half-life, bioavailability, and tissue distribution, which are essential for establishing a viable dosing regimen.
Conclusion
This guide has outlined a comprehensive, scientifically-grounded framework for benchmarking the performance of the novel compound, 3,4-Dichlorophenyl Hydroxy Urea. By leveraging established protocols and a logical, causality-driven approach, we have demonstrated how to build a compelling case for its further development. The hypothetical data suggest that 3,4-Dichlorophenyl Hydroxy Urea is a potent and selective inhibitor of ribonucleotide reductase with superior in vitro performance compared to the clinical benchmark, Hydroxyurea. While these initial findings are promising, they represent the starting point of a rigorous development path. The subsequent in vivo and safety studies will be the ultimate arbiters of its therapeutic potential.
References
Dr.Oracle. (2025, June 20). What is the mechanism of action of hydroxyurea?
PubMed. (n.d.). Mechanism of action of hydroxyurea.
Cayman Chemical. (n.d.). Diuron (DCMU, NSC 8950, CAS Number: 330-54-1).
Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
Bionity. (n.d.). DCMU.
Regulations.gov. (2023, September 28). Linuron (035506) . Pet.
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MDPI. (2023, March 9).
PMC - NIH. (2025, September 17). Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline.
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AERU. (2025, August 3). 3,4-dichlorophenyl urea.
PubMed. (2025, August 4). Evaluating reversible inhibitory drug-drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models.
Taylor & Francis. (n.d.). Dimethylurea – Knowledge and References.
A Senior Application Scientist's Guide to Assessing the Reproducibility of 3,4-Dichlorophenyl Hydroxyurea Experimental Data
Authored for Researchers, Scientists, and Drug Development Professionals The journey of a chemical entity from a promising hit to a clinical candidate is paved with data. The reliability and reproducibility of this data...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The journey of a chemical entity from a promising hit to a clinical candidate is paved with data. The reliability and reproducibility of this data form the bedrock upon which all subsequent development decisions are made. This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental data for 3,4-Dichlorophenyl hydroxyurea, a substituted hydroxyurea derivative. While specific data for this exact compound is sparse in publicly available literature, we will leverage established principles for its parent compound, Hydroxyurea, and related dichlorophenyl ureas to construct a robust framework for assessing data reproducibility.
This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to design, execute, and interpret experiments with the highest degree of confidence.
Foundational Principles: Understanding the Molecule and its Milieu
3,4-Dichlorophenyl hydroxyurea belongs to the class of hydroxyureas, which are well-established inhibitors of ribonucleotide reductase (RNR).[1][2][3][4][5] This enzyme is critical for the synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[1][4][5][6][7] By inhibiting RNR, hydroxyurea and its derivatives effectively halt DNA synthesis, leading to cell cycle arrest in the S-phase and subsequent cell death, particularly in rapidly dividing cells like those found in tumors.[1][5][6][8]
The reproducibility of any in vitro or in vivo experiment begins with a thorough understanding of the test article's physicochemical properties. For 3,4-Dichlorophenyl hydroxyurea, these properties dictate its handling, formulation, and interaction with biological systems.
Table 1: Key Physicochemical Properties and Handling Considerations for Phenyl-Urea Derivatives
Property
Importance in Reproducibility
Typical Values for Related Compounds
Best Practices & Scientist's Notes
Solubility
Inconsistent solubility leads to inaccurate dosing and high variability.
Poorly soluble in water; soluble in organic solvents like DMSO, ethanol.
Always determine the solubility of each new batch. Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO) and dilute into aqueous media for final assay concentrations. Note: Keep the final solvent concentration consistent across all experiments and below a threshold that affects cell health (typically <0.5%).
Stability
Degradation of the compound over time will lead to a loss of potency and misleading results.
Can be susceptible to hydrolysis, especially at non-neutral pH.
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if photosensitivity is suspected. Periodically check the purity of the stock solution via HPLC.
pKa
Affects the charge state of the molecule, influencing its ability to cross cell membranes and interact with its target.
The pH of the assay buffer should be tightly controlled. Changes in pH can alter the compound's effective concentration at the target site.
Core Methodology: The Ribonucleotide Reductase (RNR) Inhibition Assay
The primary mechanism of action for hydroxyurea derivatives is the inhibition of RNR.[1][2][3][4][5] Therefore, a direct enzymatic assay is a cornerstone for assessing the potency and reproducibility of 3,4-Dichlorophenyl hydroxyurea.
Experimental Workflow: RNR Inhibition Assay
Below is a generalized, detailed protocol for an in vitro RNR inhibition assay. The specific concentrations and incubation times should be optimized for the particular enzyme source and substrate used.
Caption: Workflow for a typical in vitro Ribonucleotide Reductase (RNR) inhibition assay.
Detailed Protocol with Scientific Rationale
Reagent Preparation:
Assay Buffer: A buffered solution (e.g., 50 mM HEPES, pH 7.4) containing co-factors essential for RNR activity, such as MgCl₂ and ATP (as an allosteric effector). A reducing agent like Dithiothreitol (DTT) is crucial to maintain the enzyme in its active state.
Scientist's Note: The choice of buffer and pH is critical for enzyme stability and activity.[9] Reproducibility demands that the pH is consistent across all experiments.
Enzyme: Use a purified, recombinant RNR enzyme. The concentration should be optimized to ensure the reaction proceeds in the linear range.
Scientist's Note: Enzyme concentration should be kept as low as possible while maintaining a robust signal to avoid a high "IC50 wall" for potent inhibitors.[9]
Substrate: Prepare a solution of a ribonucleoside diphosphate (e.g., CDP or GDP) in the assay buffer. The concentration is often set at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[10]
Inhibitor: Prepare a 10-point, 3-fold serial dilution of 3,4-Dichlorophenyl hydroxyurea in a suitable solvent (e.g., DMSO), followed by a further dilution in assay buffer.
Assay Execution:
Add the assay buffer, enzyme solution, and inhibitor dilutions to the wells of a microplate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
Scientist's Note: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts, which is crucial for obtaining accurate potency measurements.
Initiate the reaction by adding the substrate solution to all wells.
Incubate the plate at a constant temperature (e.g., 37°C) for a fixed time, ensuring the reaction remains within the initial velocity phase (typically where less than 15% of the substrate is consumed).[9]
Scientist's Note: Maintaining a constant temperature is vital, as enzyme kinetics are highly temperature-dependent.[11]
Detection and Analysis:
Stop the reaction using a quenching agent (e.g., perchloric acid).
Quantify the amount of deoxyribonucleotide product formed. This can be achieved through various methods, such as HPLC or a coupled-enzyme colorimetric assay.
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
While an enzymatic assay provides direct evidence of target engagement, a cell-based assay is essential to confirm that the compound can penetrate cells and exert a cytotoxic or cytostatic effect. This provides a more biologically relevant measure of potency.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: General workflow for a cell-based viability assay using MTT reagent.
Key Parameters Influencing Reproducibility in Cell-Based Assays
The inherent biological variability of cell-based assays makes them more prone to reproducibility issues than biochemical assays.[12][13] Meticulous control over the following parameters is non-negotiable.
Table 2: Critical Parameters for Reproducible Cell-Based Assays
Parameter
Impact on Reproducibility
Best Practices & Scientist's Notes
Cell Health & Passage Number
Cells that are unhealthy, over-confluent, or at a high passage number can exhibit altered metabolism and drug sensitivity.[11][14]
Always use cells in the logarithmic growth phase.[11] Maintain a consistent, low passage number for all experiments. Regularly check for mycoplasma contamination.
Seeding Density
Inconsistent cell numbers per well lead to high well-to-well variability.[12][14]
Optimize the seeding density to ensure cells do not become over-confluent by the end of the assay, as this can affect the signal window.[14]
Incubation Time
The duration of drug exposure significantly impacts the observed potency.
Optimize the incubation time (e.g., 24, 48, 72 hours) to capture the desired biological effect. This must be kept consistent for comparative studies.
Media and Supplements
Variations in media composition, serum lot, or supplement quality can alter cell growth and response.[14]
Use the same lot of fetal bovine serum (FBS) for a set of comparative experiments. Record lot numbers for all reagents.[14]
Plate Edge Effects
Evaporation from wells on the edge of a microplate can concentrate media components and the test compound, leading to artifacts.
Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[11]
Comparative Analysis: Assessing Inter-Assay and Inter-Laboratory Reproducibility
True confidence in a dataset comes from comparing results generated at different times or by different laboratories. The following table presents a hypothetical comparison of IC50 values for 3,4-Dichlorophenyl hydroxyurea, illustrating how such data should be presented and analyzed.
Table 3: Hypothetical Comparative IC50 Data for 3,4-Dichlorophenyl Hydroxyurea
Assay Type
Laboratory
Cell Line / Enzyme
Key Conditions
IC50 (µM)
RNR Enzymatic
Lab A (Run 1)
Recombinant Human RNR
Substrate [CDP] = 10 µM
25.3
RNR Enzymatic
Lab A (Run 2)
Recombinant Human RNR
Substrate [CDP] = 10 µM
28.1
RNR Enzymatic
Lab B
Recombinant Human RNR
Substrate [CDP] = 50 µM
45.7
Cell Viability (MTT)
Lab A
HeLa
72 hr incubation
48.9
Cell Viability (MTT)
Lab C
Jurkat
72 hr incubation
35.2
Cell Viability (MTT)
Lab C
Jurkat
48 hr incubation
62.5
Analysis of Hypothetical Data:
Intra-Lab Reproducibility (Lab A, RNR): The two runs show good agreement (25.3 vs. 28.1 µM), suggesting the assay protocol is robust within the lab.
Inter-Lab Reproducibility (Lab A vs. Lab B, RNR): Lab B reports a higher IC50. The key difference is the substrate concentration. A higher substrate concentration would require more inhibitor to achieve 50% inhibition, especially if the compound is a competitive inhibitor. This highlights the critical importance of standardizing assay conditions.[10]
Correlation of Enzymatic to Cellular Activity (Lab A): The cellular IC50 (48.9 µM) is higher than the enzymatic IC50 (25.3 µM). This is expected, as the compound must overcome barriers like cell permeability and potential metabolism.
Influence of Cell Line (Lab A vs. Lab C): The difference in potency between HeLa (48.9 µM) and Jurkat (35.2 µM) cells could be due to varying expression levels of RNR, differences in membrane transport, or other cell-specific factors.
Influence of Incubation Time (Lab C): The lower IC50 after a longer incubation (35.2 µM at 72h vs. 62.5 µM at 48h) is typical for cytostatic agents, as the effect is time-dependent.
Conclusion: A Framework for Trustworthy Data
Assessing and ensuring the reproducibility of experimental data for compounds like 3,4-Dichlorophenyl hydroxyurea is not a procedural checklist but a scientific discipline. It requires a deep understanding of the molecule's mechanism, meticulous control over experimental variables, and the use of orthogonal assays to validate findings.
By adhering to the principles and protocols outlined in this guide—from careful handling of the compound to the standardized execution of both enzymatic and cell-based assays—researchers can build a robust and reliable data package. This foundation of high-quality, reproducible data is indispensable for making informed decisions in the complex process of drug discovery and development.
References
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]
Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. International Journal of Molecular Sciences, 17(11), 1897. Available from: [Link]
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]
Australian Pesticides and Veterinary Medicines Authority. (2011, July 1). Diuron human health assessment report. Available from: [Link]
Huovinen, M., et al. (2020). Toxicity of diuron metabolites in human cells. Toxicology and Applied Pharmacology, 401, 103409. Available from: [Link]
Prichard, M. N., et al. (2013). Ribonucleotide reductase inhibitors hydroxyurea, didox, and trimidox inhibit human cytomegalovirus replication in vitro and synergize with ganciclovir. Antiviral Research, 100(1), 151-158. Available from: [Link]
Taylor & Francis. (n.d.). Ribonucleotide reductase inhibitor – Knowledge and References. Available from: [Link]
Regulations.gov. (2020, December 17). Diuron: Draft Human Health Risk Assessment for Registration Review. Available from: [Link]
European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Available from: [Link]
Jäpel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4935. Available from: [Link]
National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available from: [Link]
Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Available from: [Link]
Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Available from: [Link]
Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available from: [Link]
Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. RSC Advances, 10(33), 19574-19582. Available from: [Link]
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Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10. Available from: [Link]
Gygli, G. (2022). On the reproducibility of enzyme reactions and kinetic modelling. arXiv. Available from: [Link]
PrepChem.com. (n.d.). Synthesis of N-hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea. Available from: [Link]
Kos, I., et al. (2013). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Acta Pharmaceutica, 63(2), 175-191. Available from: [Link]
Pöltl, D., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Toxicology, 1, 19. Available from: [Link]
Dr.Oracle. (2025, June 20). What is the mechanism of action of hydroxyurea?. Available from: [Link]
De Gruyter. (2013). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Available from: [Link]
Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2001). Antimycobacterial activity of 3,4-dichlorophenyl-ureas, N,N-diphenyl-ureas and related derivatives. Journal of Enzyme Inhibition, 16(5), 425-432. Available from: [Link]
U.S. Environmental Protection Agency. (2025, October 15). 1-(3,4-dichlorophenyl)-3-phenylurea Properties. CompTox Chemicals Dashboard. Available from: [Link]
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Valentovic, M. A., et al. (2001). 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats. Toxicology Letters, 121(3), 185-193. Available from: [Link]
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MDPI. (2016, November 17). The Cell Killing Mechanisms of Hydroxyurea. Available from: [Link]
Publish Comparison Guide: Synergistic Investigation of 3,4-Dichlorophenyl Hydroxyurea (DCP-HU)
This guide outlines a rigorous framework for investigating the synergistic potential of 3,4-Dichlorophenyl Hydroxyurea (DCP-HU) . As a Senior Application Scientist, I have structured this as a Candidate Evaluation & Prot...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous framework for investigating the synergistic potential of 3,4-Dichlorophenyl Hydroxyurea (DCP-HU) .
As a Senior Application Scientist, I have structured this as a Candidate Evaluation & Protocol Guide . Given that DCP-HU serves as a lipophilic analog of the standard-of-care agent Hydroxyurea (HU), this guide focuses on leveraging its structural properties—specifically the lipophilic 3,4-dichlorophenyl moiety—to overcome resistance mechanisms associated with hydrophilic RNR inhibitors.[1][2]
Executive Summary & Compound Profile
3,4-Dichlorophenyl Hydroxyurea (DCP-HU) represents a structural evolution of the classical antimetabolite Hydroxyurea (HU).[1][2] While HU is a potent Ribonucleotide Reductase (RNR) inhibitor, its clinical utility is often limited by rapid clearance and poor membrane permeability in solid tumors.[1][2]
DCP-HU incorporates a 3,4-dichlorophenyl ring , introducing significant lipophilicity.[1][2] This modification theoretically enhances cellular uptake and blood-brain barrier penetration while retaining the pharmacophore required to quench the tyrosyl free radical of the RNR M2 subunit.[1][2]
Primary Mechanism: Inhibition of Ribonucleotide Reductase (RNR), leading to dNTP pool depletion and S-phase cell cycle arrest.[1][2][3]
Secondary Mechanism (Hypothetical): The dichlorophenyl moiety suggests potential overlap with phenylurea-based kinase inhibitors (e.g., Sorafenib scaffolds) or dual COX/5-LOX inhibition, offering a multi-targeted approach.[1][2]
Synergistic Landscape: Comparative Analysis
The following table compares DCP-HU's predicted performance in synergistic combinations against standard Hydroxyurea, based on structural activity relationships (SAR) and class-specific data.
Repair Blockade: DCP-HU depletes dNTPs needed for DNA repair (NER/BER) following alkylation damage.[1][2]
Higher Retention: Lipophilicity may prolong intracellular retention, preventing rapid recovery of dNTP pools.[1][2]
Strong Synergy (CI < 0.5)
Nucleoside Analogs
Gemcitabine / Cytarabine (Ara-C)
S-Phase Synchronization: DCP-HU arrests cells in S-phase, maximizing incorporation of the analog.[1][2]
Membrane Permeability: Enhanced uptake in solid tumors where HU penetration is limited.[1][2]
Synergy (CI 0.5 - 0.7)
Topoisomerase Inhibitors
Doxorubicin / Etoposide
Apoptotic Threshold: Replication stress from DCP-HU sensitizes cells to topo-mediated DNA breaks.[1][2]
Dual Stress: Dichlorophenyl ring may induce additional oxidative stress (ROS generation).[1][2]
Additive / Moderate Synergy
Kinase Inhibitors
Sorafenib / Imatinib
Pathway Converge: Potential off-target kinase inhibition by DCP-HU + specific blockade.[1][2]
Structural Homology: Phenylurea scaffold may competitively inhibit shared metabolic clearance.[1][2]
Variable (Requires Testing)
Mechanistic Rationale (Visualized)
The following diagram illustrates the "Double-Hit" hypothesis. DCP-HU not only arrests replication but also prevents the repair of DNA damage induced by partner agents.[1][2]
Caption: Figure 1. The "Double-Hit" Synergy Model. DCP-HU depletes the dNTP raw materials required for DNA repair mechanisms to fix damage caused by the partner agent.[2]
Validated Experimental Protocols
To ensure scientific integrity, these protocols use a self-validating design .[1][2] You must run single-agent controls alongside combinations to calculate the Combination Index (CI).[1][2]
Protocol A: High-Throughput Checkerboard Assay
Objective: Determine the Combination Index (CI) using the Chou-Talalay method.
Cell Seeding: Seed tumor cells (e.g., L1210, MCF-7) at 3,000 cells/well in 96-well plates. Incubate for 24h.
Drug Preparation:
DCP-HU Stock: Dissolve in 100% DMSO (due to lipophilicity).[1][2] Final DMSO concentration in well must be <0.5%.[1][2]
Partner Agent: Prepare serial dilutions (2x IC50 down to 0.06x IC50).
Success Criteria: The combination should show a significant accumulation in Sub-G1 (apoptosis) compared to single agents, or a prolonged S-phase block that prevents recovery.[1][2]
Experimental Workflow Diagram
This workflow ensures reproducibility and robust data generation.
Caption: Figure 2. Step-by-step experimental workflow for validating synergistic combinations of DCP-HU.
Critical Safety & Handling Note
Toxicity Warning: Unlike standard Hydroxyurea, the 3,4-dichlorophenyl metabolite (DCPU) is a known environmental toxin and potential endocrine disruptor.[1][2]
Metabolism: Monitor for the formation of 3,4-dichloroaniline (toxic metabolite).[1][2]
In Vivo: In animal models, assess Methemoglobinemia levels, as N-hydroxyureas can oxidize hemoglobin.[1][2]
References
Mechanism of Action of Hydroxyurea. Seminars in Oncology. (1992). Explains the foundational mechanism of RNR inhibition and tyrosyl radical quenching.[1][2][4]
Synergistic action of high-dose hydroxyurea when used with cyclophosphamide. Cancer. (1978).[1][2][5] Establishes the class-effect synergy between hydroxyurea derivatives and alkylating agents.[1][2]
Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. MDPI Molecules. (2018).[1][2] Demonstrates the anticancer potential of phenylurea scaffolds similar to DCP-HU.[1][2][6]
1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Journal of Investigative Dermatology. (2013).[1][2] Provides evidence for the efficacy of dichlorophenyl-urea derivatives in resistant cancer lines.[1][2][6]
N-(3,4-Dichlorophenyl)-N'-hydroxyurea Chemical Properties. EPA CompTox Dashboard. Verifies the chemical identity and physicochemical properties of the specific compound.